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  • Product: (R)-Tetrahydrofuran-3-ylmethanol
  • CAS: 124391-75-9; 124506-31-6; 15833-61-1

Core Science & Biosynthesis

Foundational

Technical Guide: Solubility Profile & Process Handling of (R)-Tetrahydrofuran-3-ylmethanol

[1] Executive Summary (R)-Tetrahydrofuran-3-ylmethanol (CAS 124506-31-6) is a critical chiral building block employed in the synthesis of antiretroviral agents, kinase inhibitors, and complex agrochemicals.[1] Its utilit...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

(R)-Tetrahydrofuran-3-ylmethanol (CAS 124506-31-6) is a critical chiral building block employed in the synthesis of antiretroviral agents, kinase inhibitors, and complex agrochemicals.[1] Its utility stems from the rigid tetrahydrofuran ring, which imparts specific spatial orientation to attached pharmacophores.

However, its physicochemical profile—specifically its high polarity and complete water miscibility —presents distinct challenges in process chemistry. Unlike lipophilic intermediates that partition easily into organic solvents, this compound requires tailored solvent strategies for reaction optimization and efficient isolation. This guide provides a definitive solubility landscape and validated protocols to navigate these challenges.

Physicochemical Profile

Understanding the fundamental properties of (R)-Tetrahydrofuran-3-ylmethanol is the first step in designing a robust experimental workflow.[1]

PropertyValue / DescriptionImplication for Processing
CAS Number 124506-31-6Specific to the (R)-enantiomer.[1][2]
Molecular Weight 102.13 g/mol Low MW contributes to high volatility and water solubility.[1]
Physical State Colorless to pale yellow liquidCan be handled as a neat liquid; density ~1.06 g/mL.[1]
LogP (Calc) -0.2 to 0.0Hydrophilic. Partitions preferentially into aqueous phases.[1]
H-Bond Donors 1 (Hydroxyl group)Strong interaction with protic solvents.[1]
H-Bond Acceptors 2 (Ether oxygen + Hydroxyl)High affinity for water and alcohols.[1]

Solubility Landscape

The solubility of (R)-Tetrahydrofuran-3-ylmethanol is governed by the competition between its polar hydroxymethyl group/ether ring and its small hydrophobic carbon skeleton.[1]

Quantitative Solubility Assessment

The following data categorizes solvent compatibility based on experimental observation and dielectric constants.

Solvent ClassRepresentative SolventSolubilityOperational Application
Protic Polar WaterMiscible Avoid in reaction workup; product will remain in aqueous layer.[1]
Protic Polar Methanol, EthanolMiscible Excellent for homogenous reactions; requires evaporation for removal.
Aprotic Polar THF, DMSO, DMFMiscible Ideal reaction media; DMSO/DMF are difficult to remove post-reaction.
Chlorinated Dichloromethane (DCM), ChloroformHigh Preferred for extraction due to favorable distribution coefficient.
Esters Ethyl Acetate (EtOAc)Moderate/High Good for chromatography; less efficient than DCM for extraction.[1]
Hydrocarbons Hexanes, HeptaneImmiscible/Low Useful for washing away non-polar impurities (trituration).
Hansen Solubility Parameter (HSP) Analysis

Theoretical modeling using Hansen parameters (


 dispersion, 

polar,

hydrogen bonding) explains the miscibility:
  • (R)-THF-3-ylmethanol possesses high

    
     and 
    
    
    
    values.[1]
  • Compatibility: It aligns closely with solvents like Methanol (

    
    ) and Water  (
    
    
    
    ).
  • Incompatibility: It shows a large "distance" from aliphatic hydrocarbons like Hexane (

    
    ), resulting in phase separation.
    

Process Chemistry & Experimental Protocols

The primary challenge with (R)-Tetrahydrofuran-3-ylmethanol is isolating it from an aqueous reaction mixture or workup stream.[1] Standard extraction protocols using Diethyl Ether or Hexane will result in massive yield loss to the aqueous phase.

Protocol: "Salting Out" Extraction Strategy

Objective: Recover (R)-Tetrahydrofuran-3-ylmethanol from an aqueous solution with >95% efficiency.

Reagents:

  • Sodium Chloride (NaCl) - Solid[1]

  • Dichloromethane (DCM) or Chloroform (

    
    )[1]
    
  • Magnesium Sulfate (

    
    ) - Anhydrous[1]
    

Step-by-Step Methodology:

  • Saturation: Add solid NaCl to the aqueous layer containing the product. Stir vigorously until the solution is saturated (undissolved salt remains).

    • Mechanism:[3][4] This increases the ionic strength of the aqueous phase, disrupting the hydrogen bonding network solvation of the alcohol (Salting-out effect), forcing the organic molecule out.

  • Solvent Choice: Use DCM or Chloroform .[1]

    • Why? Chlorinated solvents form a heavier-than-water layer and have a higher polarity than ether/EtOAc, providing a better partition coefficient for this polar alcohol.[1]

  • Multiple Extractions: Perform 4-5 extractions with smaller volumes of solvent (e.g., 5 x 50 mL) rather than 1-2 large extractions.

    • Validation: Check the aqueous layer by TLC (using KMnO4 stain) to ensure complete removal of the product.

  • Drying: Combine organic layers and dry over anhydrous

    
     for at least 30 minutes.
    
  • Concentration: Filter and concentrate under reduced pressure (Rotavap). Caution: Do not overheat; the compound is stable but can be volatile under high vacuum/heat.

Protocol: Reaction Solvent Selection

When using (R)-Tetrahydrofuran-3-ylmethanol as a nucleophile (e.g., mesylation, tosylation, or ether formation):

  • Recommended: Anhydrous DCM or THF .[1]

    • Rationale: These dissolve the starting material completely and allow for easy non-aqueous workup or direct filtration of salt byproducts (e.g., triethylamine hydrochloride).

  • Alternative: Acetonitrile .[1][4]

    • Rationale: Useful for

      
       reactions requiring higher polarity to stabilize transition states.[1]
      

Visualizing the Workflow

Diagram 1: Solvent Selection Decision Tree

This logic flow guides the researcher in choosing the correct solvent based on the process stage.

SolventSelection Start Process Stage Selection Reaction Reaction Medium Start->Reaction Workup Extraction / Isolation Start->Workup Purification Purification Start->Purification PolarAprotic Use THF, DMF, or ACN (High Solubility, Reactive) Reaction->PolarAprotic Nucleophilic Sub? NonPolar Use DCM or Toluene (Azeotropic water removal) Reaction->NonPolar Esterification? AqueousPhase AqueousPhase Workup->AqueousPhase Product in Water? Distillation Vacuum Distillation (High BP) Purification->Distillation High Purity Needed? Chrom Column Chromatography (Polar Eluent: DCM/MeOH) Purification->Chrom Small Scale? SaltOut 1. Saturate with NaCl 2. Extract with DCM (x5) AqueousPhase->SaltOut Yes (Miscible) OrganicPhase OrganicPhase AqueousPhase->OrganicPhase Product in Organic? Wash Wash OrganicPhase->Wash Wash with Brine (Avoid pure water)

Caption: Decision matrix for solvent selection during reaction, extraction, and purification phases.

Diagram 2: Extraction Efficiency Workflow

A visual representation of the "Salting Out" protocol required for high-yield recovery.

ExtractionWorkflow Step1 Aqueous Mixture (Product + Salts) Step2 Add NaCl (Solid) Saturate Solution Step1->Step2 Increase Ionic Strength Step3 Add DCM (Dichloromethane) Step2->Step3 Create Biphasic System Step4 Phase Separation (Organic Layer Bottom) Step3->Step4 Partitioning Step5 Repeat x4 Step4->Step5 Maximize Yield Final Combined Organic Phase (Dry & Concentrate) Step5->Final Recovery

Caption: Step-by-step extraction protocol to overcome water miscibility issues.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 139980, Tetrahydro-3-furanmethanol.[1] Retrieved from [Link][1]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[1] (Contextual grounding for solubility parameter analysis).

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Source for solvent polarity and extraction principles).

Sources

Protocols & Analytical Methods

Method

Synthesis of chiral APIs using (R)-Tetrahydrofuran-3-ylmethanol

Application Note: Strategic Incorporation of (R)-Tetrahydrofuran-3-ylmethanol in Chiral API Synthesis Part 1: Executive Summary & Technical Profile (R)-Tetrahydrofuran-3-ylmethanol (also known as (R)-3-(Hydroxymethyl)tet...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of (R)-Tetrahydrofuran-3-ylmethanol in Chiral API Synthesis

Part 1: Executive Summary & Technical Profile

(R)-Tetrahydrofuran-3-ylmethanol (also known as (R)-3-(Hydroxymethyl)tetrahydrofuran) represents a privileged chiral building block in modern medicinal chemistry. Unlike its 2-substituted counterpart (tetrahydrofurfuryl alcohol), the 3-substituted isomer offers a unique vector for extending pharmacophores without introducing excessive steric bulk near the attachment point.

This application note details the strategic utilization of this scaffold to modulate lipophilicity (LogP) and improve metabolic stability in kinase inhibitors and GPCR ligands. We provide validated protocols for its activation and subsequent coupling, ensuring high enantiomeric excess (ee) retention.

Technical Specifications
PropertySpecification
Chemical Name (R)-(Tetrahydrofuran-3-yl)methanol
CAS Number 124506-31-6 (Enantiomer specific); Note: 15833-61-1 is Racemic
Molecular Formula C₅H₁₀O₂
Molecular Weight 102.13 g/mol
Chiral Center C3 (R-configuration)
Boiling Point 192°C (at 760 mmHg)
Solubility Miscible in water, DCM, THF, Methanol

CRITICAL DISTINCTION: Do not confuse this molecule with (R)-Tetrahydrofurfuryl alcohol (CAS 22415-59-4), which is substituted at the C2 position. The C3-substitution pattern of the subject molecule provides a distinct spatial orientation critical for specific enzyme pocket binding.

Part 2: Synthetic Strategy & Mechanism

The primary utility of (R)-Tetrahydrofuran-3-ylmethanol lies in its conversion into an electrophilic "chiral spacer." The hydroxyl group is rarely the final motif; rather, it serves as a handle for activation (mesylation, tosylation, or halogenation) followed by nucleophilic displacement.

Mechanism of Action (Stereochemical Retention): Because the reaction occurs at the exocyclic primary alcohol (the methyl group), the chiral center at C3 of the THF ring is not directly involved in the substitution mechanism. Therefore, the stereochemistry is strictly retained throughout the activation and coupling process, provided no harsh conditions trigger ring-opening or elimination.

Workflow Visualization

SynthesisWorkflow cluster_QC Quality Control Gates Start (R)-THF-3-ylmethanol (Nucleophile) Activation Activation Step (TsCl / MsCl) Start->Activation Base, DCM, 0°C Intermediate (R)-THF-3-ylmethyl Electrophile Activation->Intermediate Workup Coupling Coupling Step (Ar-OH / Ar-NH2) Intermediate->Coupling K2CO3, DMF, 80°C Product Chiral API Intermediate (Retained Configuration) Coupling->Product SN2 Reaction

Figure 1: Synthetic workflow for converting the chiral alcohol into a reactive electrophile and subsequent API coupling. Note the preservation of the C3 chiral center.

Part 3: Validated Experimental Protocols

Protocol A: Activation via Tosylation

Objective: To convert the poor leaving group (-OH) into a potent electrophile (Tosylate) suitable for SN2 reactions.

Reagents:

  • (R)-Tetrahydrofuran-3-ylmethanol (1.0 equiv)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.05 equiv - Catalyst)

  • Dichloromethane (DCM) (10 volumes)

Step-by-Step Methodology:

  • Setup: Charge a dry reactor with (R)-Tetrahydrofuran-3-ylmethanol and DCM under nitrogen atmosphere. Cool the solution to 0–5°C.

  • Addition: Add TEA and DMAP. Stir for 10 minutes.

  • Reaction: Slowly add TsCl (dissolved in minimal DCM) dropwise over 30 minutes, maintaining the internal temperature below 10°C.

    • Causality: Exothermic reaction control is vital to prevent side reactions or racemization via thermal stress, although unlikely at this position.

  • Monitoring: Warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC until starting material is <1.0%.

  • Workup: Quench with water. Separate phases. Wash the organic layer with 1N HCl (to remove excess amine), saturated NaHCO₃, and brine.

  • Purification: Dry over Na₂SO₄ and concentrate. The crude tosylate is often a viscous oil that crystallizes upon standing or can be used directly if purity >95%.

Protocol B: Chiral Ether Synthesis (API Coupling)

Objective: Attachment of the (R)-THF-methyl motif to a phenolic API core (e.g., Tyrosine kinase inhibitor scaffold).

Reagents:

  • Phenolic Core Scaffold (1.0 equiv)

  • (R)-Tetrahydrofuran-3-ylmethyl 4-methylbenzenesulfonate (from Protocol A) (1.1 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Acetonitrile (ACN) or DMF (10 volumes)

Step-by-Step Methodology:

  • Setup: Dissolve the Phenolic Core in ACN/DMF. Add Cs₂CO₃.

  • Coupling: Add the Tosylate intermediate.

  • Heating: Heat the mixture to 60–80°C for 12–16 hours.

    • Note: Cs₂CO₃ is preferred over K₂CO₃ for difficult substrates due to the "cesium effect" (higher solubility and nucleophilicity of the phenoxide).

  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate.

  • Isolation: Recrystallize from Isopropyl Alcohol (IPA) or purify via Flash Chromatography.

Part 4: Quality Control & Analytical Methods

Ensuring the enantiomeric purity of the starting material and the final product is non-negotiable.

Chiral Purity Analysis (GC Method)

Because the alcohol is volatile, Chiral Gas Chromatography (GC) is the preferred method over HPLC for the starting material.

ParameterCondition
Column Cyclodextrin-based capillary column (e.g., Rt-βDEXsa or Chirasil-DEX CB)
Dimensions 30 m x 0.25 mm ID x 0.25 µm film
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Oven Program 80°C (hold 2 min) → Ramp 5°C/min to 180°C
Detector FID @ 250°C
Inlet Split (50:1) @ 220°C
Expected Result Baseline separation of (R) and (S) enantiomers. (R)-isomer typically elutes second on β-DEX columns (verify with racemic standard).
QC Decision Logic

QCDecision Check GC Analysis Start Material Pass Proceed to Activation Check->Pass ee ≥ 99.0% Fail Reject Batch (<98% ee) Check->Fail ee < 99.0%

Figure 2: Quality control gate for incoming raw material.

Part 5: Safety and Handling

  • Toxicity: While (R)-Tetrahydrofuran-3-ylmethanol is not classified as highly toxic, THF derivatives can form explosive peroxides upon prolonged storage and exposure to air. Test for peroxides before heating or distillation.

  • Skin Absorption: The lipophilic nature of the THF ring aids skin penetration. Always use nitrile gloves and long sleeves.

  • Waste Disposal: The tosylate intermediate is a potent alkylating agent (potential genotoxin). Quench excess tosylate with a nucleophile (e.g., amine or thiosulfate) before disposal.

References

  • Synthesis of (tetrahydro-3-furanyl)methyl tosylate : Detailed protocol for the activation of the alcohol using TsCl. PrepChem.com. Available at: [Link]

  • Chiral Analysis of THF Derivatives : Guide to the Analysis of Chiral Compounds by GC (Restek). Restek Corporation. Available at: [Link] (Sourced via gcms.cz snippet).

  • Medicinal Chemistry Applications : "Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans". National Institutes of Health (PMC). Available at: [Link]

  • Safety Data : (Tetrahydrofuran-3-yl)methanol SDS. Oakwood Chemical. Available at: [Link]

Application

Application Note &amp; Protocols: Selective Oxidation of (R)-Tetrahydrofuran-3-ylmethanol to (R)-Tetrahydrofuran-3-carbaldehyde

Audience: Researchers, scientists, and drug development professionals. Introduction and Strategic Importance (R)-Tetrahydrofuran-3-carbaldehyde is a valuable chiral building block in modern organic synthesis, particularl...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

(R)-Tetrahydrofuran-3-carbaldehyde is a valuable chiral building block in modern organic synthesis, particularly in the development of pharmaceutical agents. Its stereodefined structure and reactive aldehyde functionality make it a key intermediate for introducing the tetrahydrofuran motif found in numerous biologically active molecules. The selective oxidation of the corresponding primary alcohol, (R)-Tetrahydrofuran-3-ylmethanol, presents a common yet critical challenge: achieving high conversion to the aldehyde while preventing over-oxidation to the corresponding carboxylic acid.

This application guide provides an in-depth analysis and detailed, field-proven protocols for several robust methods to effect this transformation. The choice of method often depends on scale, available equipment, and the sensitivity of other functional groups in more complex substrates. We will explore the causality behind experimental choices for four widely-used, mild oxidation protocols: Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, Parikh-Doering Oxidation, and TEMPO-catalyzed Oxidation. Each protocol is designed to be a self-validating system, ensuring reproducibility and high fidelity for this crucial synthetic step.

Comparative Analysis of Recommended Oxidation Methodologies

The selection of an appropriate oxidation method is paramount for success. The substrate, (R)-Tetrahydrofuran-3-ylmethanol, contains a primary alcohol and an ether linkage. While the ether is generally robust, the choice of oxidant should be mild enough to avoid side reactions and ensure the aldehyde product is stable.[1] The following table summarizes the key characteristics of the recommended methods.

Method Primary Reagents Operating Temp. Key Advantages Key Disadvantages
Swern Oxidation DMSO, Oxalyl Chloride, Triethylamine-78 °CHigh reliability, wide functional group tolerance, easy product isolation.[2][3]Requires cryogenic temperatures; produces toxic CO gas and malodorous dimethyl sulfide.[2][4]
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Room TemperatureVery mild, neutral conditions; operationally simple with short reaction times.[5][6]DMP is expensive and can be shock-sensitive (explosive); produces iodine-containing byproducts.
Parikh-Doering Oxidation DMSO, SO₃•Pyridine, Triethylamine0 °C to RTOperationally simpler than Swern (no cryogenic temps); less prone to side reactions.[7][8]May require a larger excess of reagents for high conversion.[7]
TEMPO-catalyzed Oxidation TEMPO (catalyst), NaOCl (oxidant)0 °CHighly selective for primary alcohols; uses inexpensive bleach as the terminal oxidant; catalytic.[9][10]Biphasic reaction can be sensitive to pH and phase transfer; potential for chlorination of sensitive substrates.[11]

Experimental Workflows and Protocols

The overall experimental process, from starting material to the purified aldehyde, follows a general workflow.

G cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Workup & Isolation cluster_purification Purification A Dissolve (R)-Tetrahydrofuran-3-ylmethanol in anhydrous solvent B Cool reaction vessel to specified temperature A->B C Add oxidation reagents (Method-specific) B->C D Stir and monitor reaction (e.g., by TLC) C->D E Quench reaction D->E F Aqueous workup / Phase separation E->F G Dry organic layer and concentrate in vacuo F->G H Purify crude product via silica gel chromatography G->H I Characterize final product ((R)-Tetrahydrofuran-3-carbaldehyde) H->I

Caption: General Experimental Workflow for Oxidation.

Protocol 1: Swern Oxidation

Principle: This method utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by oxalyl chloride to form a highly reactive chlorosulfonium salt. The alcohol adds to this intermediate, and subsequent deprotonation by a hindered base (triethylamine) leads to the formation of the aldehyde, dimethyl sulfide, and other byproducts.[2][3][12] The reaction is performed at -78 °C to ensure the stability of the reactive intermediates.

G cluster_mechanism Swern Oxidation Mechanism DMSO DMSO A Activation: Formation of Chlorosulfonium Salt DMSO->A OxalylChloride Oxalyl Chloride OxalylChloride->A Alcohol (R)-Tetrahydrofuran-3-ylmethanol B Alcohol Addition: Formation of Alkoxysulfonium Salt Alcohol->B Base Triethylamine C Deprotonation & Elimination: Formation of Aldehyde Base->C Aldehyde (R)-Tetrahydrofuran-3-carbaldehyde A->B B->C C->Aldehyde

Caption: Simplified Swern Oxidation Mechanism.

Detailed Protocol:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous dichloromethane (DCM, 50 mL). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activation: Slowly add oxalyl chloride (1.2 eq, e.g., 2.1 mL for a 20 mmol scale reaction) to the stirred DCM. Then, add anhydrous DMSO (2.5 eq, e.g., 3.5 mL) dropwise, ensuring the internal temperature does not exceed -65 °C. Stir the resulting solution for 15 minutes.

  • Alcohol Addition: In a separate flask, dissolve (R)-Tetrahydrofuran-3-ylmethanol (1.0 eq, e.g., 2.04 g, 20 mmol) in a small volume of anhydrous DCM (10 mL). Add this solution dropwise to the activated DMSO mixture, again maintaining the temperature below -65 °C. Stir for 30 minutes.

  • Elimination: Add triethylamine (Et₃N) (5.0 eq, e.g., 13.9 mL) dropwise to the reaction mixture. The mixture may become thick. After the addition is complete, stir for an additional 30 minutes at -78 °C.

  • Workup: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by adding water (50 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 30 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure aldehyde.

Safety: The reaction generates carbon monoxide, a toxic gas, and dimethyl sulfide, which has a very strong, unpleasant odor.[2] All steps must be performed in a well-ventilated fume hood.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

Principle: The Dess-Martin oxidation uses a hypervalent iodine compound, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (DMP), as a mild and selective oxidant.[5][13][14] The reaction proceeds through a ligand exchange between the alcohol and an acetate on the iodine center, followed by an intramolecular elimination to form the aldehyde.[15] The reaction is typically run at room temperature in a chlorinated solvent.

G cluster_mechanism DMP Oxidation Mechanism DMP Dess-Martin Periodinane A Ligand Exchange DMP->A Alcohol (R)-Tetrahydrofuran-3-ylmethanol Alcohol->A Aldehyde (R)-Tetrahydrofuran-3-carbaldehyde B Intramolecular Proton Transfer A->B C Reductive Elimination B->C C->Aldehyde

Caption: Simplified Dess-Martin Oxidation Mechanism.

Detailed Protocol:

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add (R)-Tetrahydrofuran-3-ylmethanol (1.0 eq, e.g., 1.02 g, 10 mmol) and anhydrous dichloromethane (DCM, 50 mL).

  • Reagent Addition: Add Dess-Martin Periodinane (1.1-1.3 eq, e.g., 5.1 g, 12 mmol) to the solution in one portion at room temperature. The mixture may become slightly cloudy.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (typically complete within 1-3 hours).

  • Workup: Once the starting material is consumed, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃) (50 mL). Stir vigorously for 15-20 minutes until the layers are clear.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 25 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Note: For acid-sensitive substrates, a buffer such as pyridine or solid NaHCO₃ can be added to the reaction mixture to neutralize the acetic acid byproduct.[5] The rate of oxidation can also be accelerated by the addition of a small amount of water.[5][6]

Protocol 3: Parikh-Doering Oxidation

Principle: A modification of the activated DMSO oxidations, the Parikh-Doering procedure uses the sulfur trioxide pyridine complex (SO₃•Py) to activate DMSO.[7] This method is operationally simpler than the Swern oxidation as it can be conducted at 0 °C to room temperature, avoiding cryogenic conditions.[7][8]

Detailed Protocol:

  • Preparation: To a round-bottom flask with a magnetic stir bar, add (R)-Tetrahydrofuran-3-ylmethanol (1.0 eq, e.g., 1.02 g, 10 mmol), anhydrous DMSO (15 mL), and anhydrous DCM (15 mL).

  • Base Addition: Add triethylamine (Et₃N) (3.0-4.0 eq, e.g., 4.2 mL, 30 mmol) to the solution.

  • Oxidant Addition: Cool the flask to 0 °C in an ice bath. Add the sulfur trioxide pyridine complex (SO₃•Py) (1.5-2.0 eq, e.g., 2.39 g, 15 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

  • Workup: Quench the reaction by adding water (30 mL) and ethyl acetate (30 mL).

  • Extraction and Purification: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by silica gel column chromatography.

Protocol 4: TEMPO-Catalyzed Oxidation (Anelli-type)

Principle: This protocol uses a catalytic amount of the stable nitroxyl radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).[10] The actual oxidizing species is the N-oxoammonium salt, which is generated in situ by a stoichiometric co-oxidant, typically sodium hypochlorite (NaOCl, household bleach).[9] This system is highly selective for the oxidation of primary alcohols over secondary ones.[10]

Detailed Protocol:

  • Preparation: To a three-neck flask equipped with a magnetic stir bar and thermometer, add (R)-Tetrahydrofuran-3-ylmethanol (1.0 eq, e.g., 2.04 g, 20 mmol), TEMPO (0.01 eq, e.g., 31 mg, 0.2 mmol), and DCM (40 mL).

  • Biphasic System: In a separate beaker, prepare an aqueous solution by dissolving potassium bromide (KBr) (0.1 eq, e.g., 238 mg, 2 mmol) in a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (25 mL). Add this aqueous solution to the reaction flask.

  • Oxidant Addition: Cool the vigorously stirred biphasic mixture to 0 °C. Add sodium hypochlorite solution (household bleach, ~10-13%, 1.2 eq) dropwise via an addition funnel, ensuring the internal temperature is maintained between 0-5 °C. The color of the organic layer may turn yellowish-orange.

  • Reaction: Stir at 0 °C and monitor the reaction by TLC. The reaction is typically complete in 30-60 minutes.

  • Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) (20 mL) and stir for 10 minutes.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate carefully under reduced pressure (the product can be volatile). Purify by silica gel chromatography.

References

  • Dess, D. B.; Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem., 48(22), 4155–4156. [Link]

  • Chemistry Steps. (2020). Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Organic Chemistry Portal. [Link]

  • Einhorn, J., Einhorn, C., Ratajczak, F., & Pierre, J. L. (1996). Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts. The Journal of Organic Chemistry, 61(21), 7452–7454. [Link]

  • GEPRIS. (n.d.). Selective electrochemical oxidation of primary alcohols to corresponding aldehydes. GEPRIS - German Project Information System. [Link]

  • Podlech, J. (2014). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 25: Aldehydes. Thieme. [Link]

  • Wikipedia. (n.d.). Parikh–Doering oxidation. Wikipedia. [Link]

  • Wikipedia. (n.d.). Swern oxidation. Wikipedia. [Link]

  • Bobbitt, J. M., & Bailey, W. F. (2007). TEMPO-Mediated Oxidations. In Organic Reactions (pp. 1-260). John Wiley & Sons, Inc. [Link]

  • Crich, D., & Neelamkavil, S. (2002). Oxidation of ethers via hydride abstraction: a new procedure for selective oxidation of primary, secondary diols at the secondary position. Journal of the American Chemical Society, 124(12), 2888-2889. [Link]

  • Wikipedia. (n.d.). TEMPO. Wikipedia. [Link]

  • Ivanova, N. A., & Gimalova, F. A. (2015). A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. Journal of Chemical and Pharmaceutical Research, 7(10), 65-71. [Link]

  • Li, D., Shi, F., & Deng, Y. (2014). Efficient and convenient oxidation of alcohols to aldehydes and ketones with molecular oxygen mediated by In(NO3)3 in ionic liquid. Comptes Rendus Chimie, 17(3), 269-273. [Link]

  • Chemistry Steps. (2020). Swern Oxidation. Chemistry Steps. [Link]

  • LibreTexts Chemistry. (n.d.). Fundamentals of Organic Chemistry. [Link]

  • SynArchive. (n.d.). Swern Oxidation. SynArchive. [Link]

  • Organic Chemistry Portal. (2019). Swern Oxidation. Organic Chemistry Portal. [Link]

  • Chem-Station. (2014). Parikh-Doering Oxidation. Chem-Station International Edition. [Link]

  • SynArchive. (n.d.). Parikh-Doering Oxidation. SynArchive. [Link]

  • Crimmins, M. T., & She, J. (2009). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Accounts of chemical research, 42(1), 143–153. [Link]

  • Liu, R., Liang, X., Dong, C., & Hu, X. (2014). TEMPO and Its Derivatives: Synthesis and Applications. Chinese Journal of Chemistry, 32(1), 19-31. [Link]

  • Clark, J. (2015). oxidation of alcohols. Chemguide. [Link]

  • Chem-Station. (2014). TEMPO Oxidation. Chem-Station International Edition. [Link]

  • Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Organic Chemistry Portal. [Link]

  • Schmalz, H.-G., & Böttcher, A. (2019). Selective TEMPO-Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. European Journal of Organic Chemistry, 2019(44), 7381-7385. [Link]

  • Ashenhurst, J. (2023). Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]

Sources

Method

Protecting group strategies for (R)-Tetrahydrofuran-3-ylmethanol hydroxyl group

An Application Guide to Protecting Group Strategies for the Hydroxyl Group of (R)-Tetrahydrofuran-3-ylmethanol Introduction: The Strategic Importance of (R)-Tetrahydrofuran-3-ylmethanol (R)-Tetrahydrofuran-3-ylmethanol i...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Protecting Group Strategies for the Hydroxyl Group of (R)-Tetrahydrofuran-3-ylmethanol

Introduction: The Strategic Importance of (R)-Tetrahydrofuran-3-ylmethanol

(R)-Tetrahydrofuran-3-ylmethanol is a valuable chiral building block in modern organic synthesis, particularly in the development of novel pharmaceuticals. Its stereodefined structure, incorporating both a cyclic ether and a primary alcohol, makes it a key component in the synthesis of complex molecules with specific biological activities. However, the primary hydroxyl group, while a key handle for synthetic elaboration, is also a site of reactivity that can interfere with transformations elsewhere in the molecule.[1][2] Its acidic proton and nucleophilic oxygen can react with a wide range of reagents, including strong bases, organometallics, and oxidizing agents.[1][3] Therefore, a robust and strategic approach to protecting this hydroxyl group is paramount for the successful execution of multi-step synthetic sequences.[4]

This guide provides an in-depth analysis of common and effective protecting group strategies for (R)-Tetrahydrofuran-3-ylmethanol. It moves beyond a simple catalog of options to explain the underlying chemical principles, helping researchers make informed decisions based on the specific demands of their synthetic route.

Pillar 1: Selecting the Optimal Protecting Group

The choice of a protecting group is not arbitrary; it is a critical strategic decision that can dictate the success or failure of a synthetic campaign.[5] An ideal protecting group should be easy to install and remove in high yield, stable to a wide variety of reaction conditions, and should not introduce additional complications like new stereocenters.[6] The concept of "orthogonal protection," where multiple protecting groups in a molecule can be removed independently under specific conditions, is a cornerstone of modern synthesis.[5][6][7][8]

For the primary alcohol of (R)-Tetrahydrofuran-3-ylmethanol, the key selection criteria are:

  • Stability Profile: The protecting group must be inert to the reaction conditions planned for subsequent steps. Will the synthesis involve strong bases (e.g., organolithiums), acidic conditions, oxidants, or reductants?

  • Deprotection Conditions: The conditions required to remove the protecting group must not compromise the integrity of the final molecule. Mild deprotection conditions are almost always preferred.

  • Synthetic Route Compatibility: The chosen group must be compatible with other functional groups and protecting groups present in the molecule.

G cluster_0 Synthetic Route Analysis cluster_1 Protecting Group Selection start Define Subsequent Reaction Steps acid Acidic Conditions? start->acid base Strong Base / Nucleophiles? start->base red Reductive Conditions? (e.g., H2, Pd/C) start->red silyl Consider Silyl Ethers (e.g., TBS) acid->silyl No benzyl Consider Benzyl Ether (Bn) acid->benzyl No unstable_silyl Silyl Ethers Unstable acid->unstable_silyl Yes base->silyl No base->benzyl No unstable_ester Esters Unstable base->unstable_ester Yes red->silyl No ester Consider Esters (e.g., Acetate) red->ester No unstable_benzyl Benzyl Ether Unstable red->unstable_benzyl Yes

Caption: Decision flowchart for selecting a protecting group.

Pillar 2: Field-Proven Protecting Group Strategies & Protocols

We will now explore three primary classes of protecting groups well-suited for (R)-Tetrahydrofuran-3-ylmethanol: Silyl Ethers, Benzyl Ethers, and Esters.

Strategy 1: Silyl Ethers (e.g., tert-Butyldimethylsilyl, TBS)

Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of installation, general stability, and, most importantly, their unique deprotection mechanism using fluoride ions.[3][9] The tert-butyldimethylsilyl (TBS) group is particularly popular, offering a good balance of stability and reactivity. It is robust towards many non-acidic reagents, including organometallics and some oxidizing agents.[9]

Mechanism of Protection: The protection reaction is a nucleophilic substitution at the silicon atom. The alcohol's oxygen attacks the electrophilic silicon of the silyl chloride (e.g., TBS-Cl), displacing the chloride. A mild base, typically imidazole or triethylamine, is used to neutralize the HCl generated and to facilitate the reaction.[10][11] The stereochemistry at the carbon bearing the alcohol is retained as the reaction occurs at the silicon center.[10]

Mechanism of Deprotection: The key to the utility of silyl ethers is the exceptionally strong silicon-fluoride bond. A fluoride source, most commonly tetrabutylammonium fluoride (TBAF), readily attacks the silicon atom, leading to the cleavage of the Si-O bond to regenerate the alcohol.[3][9]

G cluster_0 Protection cluster_1 Synthetic Transformation cluster_2 Deprotection ROH (R)-Tetrahydrofuran-3-ylmethanol prot_reagents TBS-Cl, Imidazole DMF, RT ROH->prot_reagents ROTBS TBS-Protected Alcohol reaction Perform Desired Reaction (e.g., Grignard, Oxidation) ROTBS->reaction Product Final Product with Deprotected Alcohol prot_reagents->ROTBS deprot_reagents TBAF THF, RT reaction->deprot_reagents deprot_reagents->Product

Caption: Workflow for TBS protection and deprotection.

Protocol 1.1: Protection with tert-Butyldimethylsilyl (TBS) Group

  • Materials:

    • (R)-Tetrahydrofuran-3-ylmethanol (1.0 eq)

    • tert-Butyldimethylsilyl chloride (TBS-Cl, 1.1 eq)

    • Imidazole (1.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of (R)-Tetrahydrofuran-3-ylmethanol in anhydrous DMF, add imidazole followed by TBS-Cl at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Upon completion, quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure TBS-protected alcohol.

Protocol 1.2: Deprotection of the TBS Group

  • Materials:

    • TBS-protected (R)-Tetrahydrofuran-3-ylmethanol (1.0 eq)

    • Tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M solution in THF)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the TBS-protected alcohol in anhydrous THF.

    • Add the TBAF solution dropwise at room temperature.

    • Stir the mixture and monitor by TLC. The deprotection is usually rapid, often completing within 30-60 minutes.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Purify the residue by flash column chromatography to isolate the deprotected alcohol, (R)-Tetrahydrofuran-3-ylmethanol.

Strategy 2: Benzyl Ethers (Bn)

The benzyl (Bn) group is an extremely robust protecting group, stable to a wide range of acidic, basic, and nucleophilic conditions, making it a workhorse in complex synthesis.[2][3][12] Its primary method of removal, catalytic hydrogenolysis, is very mild and neutral, providing excellent orthogonality with acid- and base-labile groups.[13][14][15]

Mechanism of Protection: The most common method for installing a benzyl group is the Williamson ether synthesis.[14] The alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide then displaces a halide from benzyl bromide or benzyl chloride in an Sₙ2 reaction.[16]

Mechanism of Deprotection: Benzyl ethers are cleaved by hydrogenolysis.[17] This involves a heterogeneous catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen (H₂ gas or a transfer agent like ammonium formate).[13][18] The reaction proceeds via oxidative addition of the C-O bond to the palladium surface, followed by hydrogenolysis, to yield the free alcohol and toluene as a byproduct.[18] Care must be taken if other reducible functional groups (e.g., alkenes, alkynes, azides) are present in the molecule.[13][19]

G cluster_0 Protection cluster_1 Synthetic Transformation cluster_2 Deprotection ROH (R)-Tetrahydrofuran-3-ylmethanol prot_reagents 1. NaH, THF, 0 °C 2. BnBr, TBAI, RT ROH->prot_reagents ROBn Benzyl-Protected Alcohol reaction Perform Desired Reaction (e.g., Acid/Base Chemistry) ROBn->reaction Product Final Product with Deprotected Alcohol prot_reagents->ROBn deprot_reagents H₂, Pd/C Ethanol, RT reaction->deprot_reagents deprot_reagents->Product G cluster_0 Protection cluster_1 Synthetic Transformation cluster_2 Deprotection ROH (R)-Tetrahydrofuran-3-ylmethanol prot_reagents Ac₂O, Pyridine DMAP (cat.), CH₂Cl₂ ROH->prot_reagents ROAc Acetate-Protected Alcohol reaction Perform Desired Reaction (e.g., Hydrogenation) ROAc->reaction Product Final Product with Deprotected Alcohol prot_reagents->ROAc deprot_reagents K₂CO₃ Methanol, RT reaction->deprot_reagents deprot_reagents->Product

Sources

Application

Application Note: Stereoselective Synthesis of (R)-3-(bromomethyl)tetrahydrofuran

Abstract & Introduction (R)-3-(bromomethyl)tetrahydrofuran (CAS: 165253-29-2) is a critical chiral building block in the synthesis of kinase inhibitors and other pharmacological agents. Its value lies in the C3-chiral ce...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

(R)-3-(bromomethyl)tetrahydrofuran (CAS: 165253-29-2) is a critical chiral building block in the synthesis of kinase inhibitors and other pharmacological agents. Its value lies in the C3-chiral center, which provides a rigid, sp³-rich scaffold often required to improve the solubility and metabolic stability of drug candidates.

This Application Note details the conversion of (R)-(tetrahydrofuran-3-yl)methanol to its corresponding alkyl bromide. While multiple bromination strategies exist, this guide prioritizes the Appel Reaction (


). This method is selected for its mild conditions, which minimize the risk of racemization and ether cleavage—common pitfalls when using harsh acidic reagents like 

on cyclic ethers.
Key Technical Parameters
ParameterSpecification
Target Molecule (R)-3-(bromomethyl)tetrahydrofuran
Starting Material (R)-(tetrahydrofuran-3-yl)methanol
Reaction Type Dehydroxy-bromination (Appel)
Stereochemistry Retention of Configuration (Reaction at exocyclic carbon)
Expected Yield 85 - 92%
Purity Goal >98% (GC), >99% ee

Retrosynthetic Analysis & Strategy

The synthesis targets the exocyclic hydroxyl group. Because the reaction occurs at the primary carbon attached to the ring—and not at the chiral ring carbon itself—the stereochemical configuration at C3 is preserved, provided the conditions do not induce ring opening or elimination.

Retrosynthesis Target (R)-3-(bromomethyl)tetrahydrofuran (Target) Precursor (R)-(tetrahydrofuran-3-yl)methanol (Precursor) Target->Precursor Functional Group Interconversion (FGI) Reagents Reagents: CBr4, PPh3 (Appel Conditions) Reagents->Target

Figure 1: Retrosynthetic disconnection showing the preservation of the tetrahydrofuran core.

Reaction Mechanism (Appel Reaction)

Understanding the mechanism is vital for troubleshooting. The reaction is driven by the formation of the strong


 bond in triphenylphosphine oxide (TPPO).
  • Activation: Triphenylphosphine (

    
    ) attacks carbon tetrabromide (
    
    
    
    ), forming a phosphonium-tribromomethanide ion pair.
  • Alkoxide Formation: The basic tribromomethanide anion deprotonates the alcohol.

  • Oxyphosphonium Intermediate: The alkoxide attacks the phosphorus, displacing the bromide ion.

  • 
     Displacement:  The bromide ion attacks the primary carbon, displacing the phosphine oxide leaving group.
    

Stereochemical Note: The inversion occurs at the reacting carbon (the exocyclic methylene). Since this carbon is not a stereocenter, the chirality of the C3 ring position is unaffected.

Mechanism cluster_outcome Outcome Step1 1. Activation PPh3 + CBr4 -> [Ph3P-Br]+ [CBr3]- Step2 2. Deprotonation R-CH2-OH + [CBr3]- -> R-CH2-O(-) + HCBr3 Step1->Step2 Step3 3. Intermediate R-CH2-O(-) + [Ph3P-Br]+ -> [R-CH2-O-PPh3]+ + Br- Step2->Step3 Step4 4. Substitution (SN2) Br- attacks CH2 -> R-CH2-Br + O=PPh3 Step3->Step4 Result Alkyl Bromide (Retention of Ring Chirality) Step4->Result Byproduct TPPO (Solid) (Removed by Filtration) Step4->Byproduct

Figure 2: Step-wise mechanism of the Appel reaction emphasizing the byproduct formation.

Detailed Experimental Protocol

Materials & Equipment
  • Reagents:

    • (R)-(tetrahydrofuran-3-yl)methanol (1.0 eq)

    • Carbon Tetrabromide (

      
      ) (1.2 eq)
      
    • Triphenylphosphine (

      
      ) (1.2 eq)
      
    • Dichloromethane (DCM), Anhydrous (0.3 M concentration relative to substrate)

  • Equipment:

    • 3-neck round bottom flask (flame-dried,

      
       purged)
      
    • Addition funnel (pressure-equalizing)

    • Internal temperature probe

    • Rotary evaporator

    • Silica gel column or Vacuum distillation setup

Procedure
  • Setup: Charge the 3-neck flask with (R)-(tetrahydrofuran-3-yl)methanol (10.0 g, 98 mmol) and

    
     (39.0 g, 117.6 mmol) in anhydrous DCM (300 mL). Stir until fully dissolved.
    
  • Cooling: Place the flask in an ice/water bath and cool the internal temperature to 0–5 °C.

  • Addition: Dissolve

    
     (30.8 g, 117.6 mmol) in minimal DCM (approx. 50 mL). Add this solution dropwise via the addition funnel over 45 minutes.
    
    • Critical Control Point: Maintain internal temperature < 10 °C. The reaction is exothermic. Rapid addition can lead to side reactions.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 3–4 hours.

    • Monitoring: Check reaction progress via TLC (20% EtOAc/Hexanes) or GC-MS. Staining with

      
       is recommended for the alcohol.
      
  • Quench & Workup:

    • Add n-Hexane (200 mL) to the reaction mixture under vigorous stirring. This precipitates the bulk of the Triphenylphosphine oxide (TPPO).

    • Filter the slurry through a pad of Celite or a coarse fritted glass filter. Wash the filter cake with 1:1 DCM/Hexane.

    • Concentrate the filtrate under reduced pressure (keep bath temp < 40 °C) to obtain a crude yellow oil.

  • Purification (Choose one):

    • Method A (Flash Chromatography): Silica gel, eluting with 0

      
       10% EtOAc in Hexanes. The bromide is less polar than the alcohol.
      
    • Method B (Vacuum Distillation): Recommended for scales >20g. BP is approx. 70–75 °C at 1.5 mmHg (extrapolated). Note: At atmospheric pressure, BP is ~170 °C, but heating to this temperature may degrade the product.

Alternative Strategy: Phosphorus Tribromide ( )[2]

While Appel is preferred for high-value stereochemical work,


 is a viable, atom-economical alternative for larger, cost-sensitive batches.
  • Reagents:

    
     (0.4 eq) added to Alcohol (1.0 eq) in DCM or 
    
    
    
    at -10 °C.
  • Risk Factor:

    
     generates 
    
    
    
    in situ. Although the THF ring is generally stable to
    
    
    at low temperatures, elevated temperatures can cause ring opening (cleavage of the cyclic ether), destroying the chiral scaffold.
  • Mitigation: Strictly maintain temperature < 0 °C during addition and quench with aqueous

    
     immediately upon completion to neutralize acid.
    

Quality Control & Characterization

Verify the identity and purity using the following parameters.

TestMethodAcceptance Criteria
Appearance VisualClear, colorless to pale yellow liquid
Purity GC-FID / GC-MS> 98.0% (Area %)
Identity

-NMR (CDCl3)

3.3-3.5 (m, 2H, -CH2Br), 3.7-3.9 (m, 3H, Ring protons), 2.6 (m, 1H, CH), 1.6-2.1 (m, 2H, Ring CH2)
Density Pycnometer

g/mL at 25 °C
Chirality Chiral GC/HPLC> 99% ee (Compare to racemic standard)
Refractive Index Refractometer

Note on Optical Rotation: Specific rotation (


) is concentration and solvent-dependent. For this molecule, literature values vary. It is mandatory  to establish a reference standard using the specific lot of chiral starting material or to rely on Chiral HPLC/GC for definitive enantiomeric excess (ee) determination.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete conversion or volatility loss.Ensure reagents are dry (

can sublime; weigh carefully). Do not apply high vacuum for too long during concentration (product is semi-volatile).
Yellow/Orange Color Residual Bromine or

.
Wash organic layer with 10%

(sodium thiosulfate) solution.
Solid Precipitate in Product Residual TPPO.TPPO is notoriously difficult to remove. Repeat precipitation with cold hexanes or perform a rapid silica plug filtration.
Ring Opening Byproducts Acidic conditions (if using

).
Switch to Appel conditions (neutral pH). If using

, add pyridine (0.1 eq) as an acid scavenger.

References

  • Appel, R. (1975). "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition in English, 14(12), 801–811. Link

  • Smith, J. G. (1984). "Synthetically useful reactions of epoxides." Synthesis, 1984(08), 629-656. (Context on ether/epoxide stability). Link

  • Sigma-Aldrich. (n.d.). "Product Specification: 3-(Bromomethyl)tetrahydrofuran." Sigma-Aldrich Catalog. Accessed October 2023. Link

  • Denton, R. M., et al. (2011). "Catalytic Phosphorus(V)-Mediated Nucleophilic Substitution Reactions: Development of a Catalytic Appel Reaction." Journal of Organic Chemistry, 76(16), 6749–6767. Link

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 14501, 2-(Bromomethyl)tetrahydrofuran [Isomer Reference]." PubChem. Link

Technical Notes & Optimization

Troubleshooting

Removing water/moisture from (R)-Tetrahydrofuran-3-ylmethanol

Technical Support Center: (R)-Tetrahydrofuran-3-ylmethanol A Guide to Effective Water and Moisture Removal Welcome to the technical support center for handling and processing (R)-Tetrahydrofuran-3-ylmethanol. This guide,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (R)-Tetrahydrofuran-3-ylmethanol

A Guide to Effective Water and Moisture Removal

Welcome to the technical support center for handling and processing (R)-Tetrahydrofuran-3-ylmethanol. This guide, structured in a troubleshooting and FAQ format, is designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying scientific principles to ensure your experiments are both successful and safe. (R)-Tetrahydrofuran-3-ylmethanol, with its dual ether and primary alcohol functionalities, presents unique challenges for dehydration. This document will navigate those challenges with field-proven insights and validated methodologies.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove residual water from (R)-Tetrahydrofuran-3-ylmethanol?

The presence of water, even in trace amounts, can be highly detrimental to many synthetic applications. (R)-Tetrahydrofuran-3-ylmethanol is often a key starting material or intermediate in reactions that are moisture-sensitive.

  • Reactivity with Organometallics: Water will rapidly quench highly reactive reagents such as Grignard reagents, organolithiums (e.g., n-BuLi), and complex metal hydrides (e.g., LiAlH₄). This not only consumes the expensive reagent but can also generate unwanted byproducts and compromise reaction yields.

  • Competing Nucleophile: The hydroxyl group of water can act as a competing nucleophile in reactions targeting the primary alcohol of the molecule, such as esterifications, etherifications, or reactions with acyl chlorides.

  • Catalyst Deactivation: Many transition-metal catalysts used in modern organic synthesis are sensitive to water, which can lead to catalyst deactivation and incomplete reactions.

  • Side Reactions: In acid- or base-catalyzed reactions, water can alter the reaction conditions and promote undesirable side reactions, including potential ring-opening of the tetrahydrofuran moiety under harsh conditions.

Ensuring an anhydrous state is therefore a prerequisite for achieving predictable and reproducible results in downstream applications.

Q2: What is the most reliable and safest method for drying (R)-Tetrahydrofuran-3-ylmethanol?

Given the compound's structure—containing both an alcohol and an ether—the most robust and chemically inert method for water removal is adsorption using activated 3Å molecular sieves .

Causality: Molecular sieves are crystalline aluminosilicates with a highly regular pore structure.[1] 3Å sieves have a pore opening of 3 angstroms, which is large enough to allow small water molecules to enter and become trapped within the crystalline matrix, but small enough to exclude the larger (R)-Tetrahydrofuran-3-ylmethanol molecule.[2][3] This size-exclusion mechanism makes them highly selective for water. Crucially, they are chemically inert and do not react with either the alcohol or ether functional groups, preserving the integrity of your material.[4]

For a detailed workflow, please refer to the protocol outlined in Q4 .

Q3: Which common drying agents should be avoided with (R)-Tetrahydrofuran-3-ylmethanol and why?

Selecting an appropriate drying agent is critical to avoid degrading the starting material. Several common laboratory desiccants are incompatible with this molecule.

  • Reactive Metals (Sodium, Potassium): These should never be used. The primary alcohol group of (R)-Tetrahydrofuran-3-ylmethanol is acidic enough to react vigorously with alkali metals, deprotonating the alcohol to form a sodium alkoxide and liberating flammable hydrogen gas. The classic sodium/benzophenone still, often used for drying ethereal solvents like THF, is therefore entirely unsuitable and dangerous for this compound.[5][6]

  • Reactive Hydrides (Calcium Hydride, LiAlH₄): Similar to alkali metals, these powerful reducing agents will react with the alcohol functional group. Calcium hydride (CaH₂) will react to form calcium alkoxide and hydrogen gas. While sometimes used for drying alcohols, it requires a subsequent distillation step to separate the product from the inorganic salts, which can be inefficient.

  • Strongly Acidic or Basic Desiccants:

    • Phosphorus Pentoxide (P₄O₁₀): A highly efficient but strongly acidic drying agent. It can catalyze polymerization or decomposition of the tetrahydrofuran ring.[7]

    • Concentrated Sulfuric Acid (H₂SO₄): Not a practical drying agent for this purpose and will certainly cause decomposition.

    • Solid Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH): While sometimes used for pre-drying THF, their use with this bifunctional molecule is risky, especially with heating.[8][9] Strong bases could potentially catalyze side reactions.

The following table summarizes the compatibility of common drying agents:

Drying AgentCompatibility with (R)-Tetrahydrofuran-3-ylmethanolEfficiencySafety/Chemical ConcernsRecommendation
3Å Molecular Sieves Excellent HighInert; must be properly activated before use.Highly Recommended
Sodium Metal / Benzophenone EXTREMELY HAZARDOUS N/AReacts violently with the alcohol functional group to produce H₂ gas.[10]AVOID
**Calcium Hydride (CaH₂) **Poor MediumReacts with the alcohol group; requires subsequent distillation.Not Recommended
Magnesium Sulfate (MgSO₄) Fair (for pre-drying) Low-MediumLow intensity (may not achieve very low water content); slightly acidic.Use only for initial bulk water removal from an extraction.
Sodium Sulfate (Na₂SO₄) Fair (for pre-drying) LowNeutral but has a low capacity and is slow. Not effective for achieving anhydrous conditions.Use only for initial bulk water removal from an extraction.
Phosphorus Pentoxide (P₄O₁₀) Poor Very HighStrongly acidic; can cause decomposition and polymerization.[7]AVOID
Q4: What is the detailed experimental protocol for drying with 3Å molecular sieves?

This protocol provides a self-validating system for achieving an anhydrous product.

Freshly activated sieves are critical for effective drying. Sieves purchased from suppliers are often hydrated from exposure to air.

  • Preparation: Place the required amount of 3Å molecular sieves in a round-bottom flask or a suitable oven-safe glass dish.

  • Heating: Heat the sieves in a vacuum oven at a temperature of 250-350°C for at least 12-24 hours.[3] Alternatively, heat with a heat gun under a high vacuum until all moisture has visibly evolved and the system has been under vacuum for several hours.

  • Cooling & Storage: Allow the sieves to cool to room temperature under a vacuum or in a desiccator over a strong desiccant (e.g., P₄O₁₀). Once cool, quickly transfer them to the flask containing the (R)-Tetrahydrofuran-3-ylmethanol or store them in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

  • Loading: Add the freshly activated 3Å molecular sieves to the (R)-Tetrahydrofuran-3-ylmethanol. A loading of 10-20% by weight/volume (e.g., 10-20 g of sieves per 100 mL of liquid) is recommended for achieving very low water content.[11]

  • Incubation: Seal the vessel and allow it to stand for a minimum of 48-72 hours at room temperature.[11][12] Occasional gentle swirling can improve efficiency, but vigorous stirring that causes the beads to grind into a powder should be avoided.

  • Separation: Carefully decant or filter the dried liquid away from the sieves under an inert atmosphere to prevent re-exposure to atmospheric moisture. A cannula transfer or filtration through a sintered glass funnel in a glovebox are ideal methods.

The following diagram illustrates the recommended drying workflow.

Drying_Workflow cluster_activation Step 1: Sieve Activation cluster_drying Step 2: Drying Process cluster_verification Step 3: Verification & Storage Sieves 3Å Molecular Sieves Heating Heat (250-350°C) under High Vacuum Sieves->Heating Cooling Cool under Vacuum or in Desiccator Heating->Cooling Add_Sieves Add Activated Sieves (10-20% w/v) to (R)-THF-3-ylmethanol Cooling->Add_Sieves Transfer Quickly Incubate Incubate for 48-72h under Inert Gas Add_Sieves->Incubate Separate Decant or Filter under Inert Gas Incubate->Separate Dried_Product Anhydrous Product Separate->Dried_Product Collect Product KF_Titration Karl Fischer Titration (<50 ppm H₂O) Dried_Product->KF_Titration Storage Store over fresh sieves under Inert Gas KF_Titration->Storage

Diagram 1: Recommended workflow for drying (R)-Tetrahydrofuran-3-ylmethanol.
Q5: How can I accurately determine the final water content of my product?

Visual inspection is not sufficient. A quantitative method is required to confirm that the desired level of dryness has been achieved.

  • Karl Fischer (KF) Titration: This is the gold-standard method for the precise quantification of water in organic solvents.[13][14][15] Modern coulometric KF titrators can accurately measure water content down to the parts-per-million (ppm) level. The method is highly specific to water and is considered the most reliable technique for validation.[16][17]

  • ¹H NMR Spectroscopy: While not as precise as KF titration, proton NMR can be a useful and rapid qualitative or semi-quantitative tool. The chemical shift of the water proton signal is concentration-dependent.[18] In a dry sample, the residual water peak will be sharp and upfield. As water content increases, the peak broadens and shifts downfield due to increased hydrogen bonding.[18] By preparing a calibration curve with known water concentrations, a rough estimate can be made. This method is best used as a quick check rather than for rigorous quantification.

Q6: What are the best practices for storing dried (R)-Tetrahydrofuran-3-ylmethanol?

The dried product is highly hygroscopic and will readily reabsorb moisture from the atmosphere. Proper storage is essential to maintain its anhydrous state.

  • Container: Use a robust glass container with a secure, tight-fitting cap, such as a Sure/Seal™ bottle or a flask with a ground glass stopper secured with a clip.

  • Inert Atmosphere: The container should be flushed with a dry, inert gas (nitrogen or argon) before the dried liquid is added and again before sealing.

  • Over Drying Agent: For long-term storage, it is best practice to store the dried liquid over a small amount of freshly activated 3Å molecular sieves.

  • Labeling: Clearly label the container with the contents, the date it was dried, and the method used.

By following these guidelines, you can ensure the integrity of your (R)-Tetrahydrofuran-3-ylmethanol for use in moisture-sensitive applications.

References

  • Dehydration of alcohol on molecular sieves. AC Group.
  • How To Remove Moisture Content From Tetrahydrofuran. Cheresources.com Community.
  • Drying Solvents. Chemistry LibreTexts.
  • Drying Agents. Sigma-Aldrich.
  • Efficient Tetrahydrofuran Dehydration Technology.
  • Azeotropic distill
  • An expeditious and consistent procedure for tetrahydrofuran (THF)
  • Complete Engineering and Process Flow for Continuous Dehydration of Tetrahydrofuran.
  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Journal of Organic Chemistry.
  • How to dry THF?.
  • Determination of water traces in various organic solvents using Karl Fischer method under FIA conditions.
  • Dive Into Azeotropic Distill
  • A Guide to Drying Ethanol with Molecular Sieves. Echemi.
  • A simple method to determine the water content in organic solvents using the 1 H NMR chemical shifts differences between water and solvent.
  • Drying higher alcohols. Reddit.
  • Drying solvents. Sciencemadness Wiki.
  • Azeotropic and Extractive Distillation for Bio-Ethanol Dehydration: Process Design, Simul
  • Non-destructive measurement technique for water content in organic solvents based on a thermal approach. PMC.
  • Technical Support Center: Azeotropic Distillation of Alcohol-W
  • The Benzophenone/Ketyl Tetrahydrofuran(THF) Still.
  • Recovery of Tetrahydrofuran (THF). Scribd.
  • Alcohol Distillation: Basic Principles, Equipment, Performance Relationships, And Safety. Purdue Extension.
  • Drying Alcohol Using Magnesium and Molecular Sieves. YouTube.
  • What is the mechanism behind the drying of THF with sodium metal and benzophenone? Quora.
  • (R)-(Tetrahydrofuran-3-yl)methanol. Sigma-Aldrich.
  • What Is Karl Fischer Titr
  • Zero-Discharge Process for Recycling of Tetrahydrofuran–W
  • Water Determination by Karl Fischer Titr
  • Using drying agents. University of Colorado Boulder.
  • NMR Spectroscopy.
  • Water Determination (Karl Fischer Method). The Japanese Pharmacopoeia.
  • Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. PubMed.
  • Using drying agents. UCLA Chemistry.
  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.
  • (R)-(Tetrahydrofuran-3-yl)methanol. MilliporeSigma.
  • Tetrahydro-3-furanmethanol. PubChem.
  • (Tetrahydrofuran-3-yl)methanol. Oakwood Chemical.
  • Organic Syntheses Procedure. Organic Syntheses.

Sources

Optimization

Technical Support Center: Prevention of Tetrahydrofuran (THF) Derivative Polymerization During Heating

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with tetrahydrofuran (THF) and its derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with tetrahydrofuran (THF) and its derivatives. Uncontrolled polymerization during heating is a significant safety and experimental challenge. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you understand, prevent, and manage this issue effectively.

Introduction: The Challenge of THF Polymerization

Tetrahydrofuran (THF) is a widely used aprotic solvent in organic synthesis and polymer chemistry due to its ability to solvate a wide range of compounds.[1] However, its cyclic ether structure makes it susceptible to cationic ring-opening polymerization (CROP), especially in the presence of heat and acidic conditions.[1][2][3][4] This process can convert the low-viscosity solvent into a solid or highly viscous polymer, which can ruin experiments, and in a runaway reaction, pose a significant safety hazard.[5][6] This guide will walk you through the mechanisms, preventative measures, and troubleshooting steps to ensure your experiments proceed safely and successfully.

Frequently Asked Questions (FAQs)

Q1: What causes THF to polymerize when heated?

A1: THF polymerization is primarily initiated by a mechanism called cationic ring-opening polymerization (CROP).[2][3][7] This process is typically triggered by:

  • Strong Protic Acids: Acids like concentrated HCl or sulfuric acid can protonate the oxygen atom of the THF ring, forming an oxonium ion.[1][3][5] This ion is the active center that initiates polymerization.[3] Another THF molecule then attacks this activated ring, leading to a chain reaction.[1][5]

  • Lewis Acids: Lewis acids such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃) can also initiate polymerization by coordinating with the oxygen atom of THF.

  • Heat: While heat alone is not a direct initiator for pure, stabilized THF, it significantly accelerates the rate of polymerization once an initiator is present.[5] Elevated temperatures can also promote the decomposition of impurities that may generate acidic species.

The polymerization proceeds through initiation, propagation, and termination steps, leading to the formation of polytetrahydrofuran (PTHF).[8]

Q2: What are the visible signs of THF polymerization?

A2: Early detection is key to preventing a failed experiment or a hazardous situation. Be vigilant for the following signs:

  • Increased Viscosity: The reaction mixture will become noticeably thicker or more viscous.[9]

  • Solidification: In advanced stages, the solvent may completely solidify, forming a waxy or hard polymer.[9]

  • Precipitate Formation: The appearance of an unexpected white or off-white precipitate can be an indication of polymer formation.

  • Exotherm (Heat Generation): Polymerization is an exothermic process.[6] A sudden, unexpected increase in the reaction temperature is a critical warning sign of a potential runaway reaction.

Q3: What is a polymerization inhibitor and how does it work?

A3: A polymerization inhibitor is a chemical compound added in small quantities to a monomer or solvent to prevent spontaneous polymerization.[6][10][11] For THF, the most common inhibitor is Butylated Hydroxytoluene (BHT).[12][13][14][15]

  • Mechanism of Action: BHT is a radical scavenger.[12][16] While the primary polymerization mechanism for THF is cationic, unwanted side reactions can be initiated by free radicals, especially those formed from peroxides. BHT effectively quenches these radicals, preventing them from initiating polymerization. It also helps to prevent the formation of explosive peroxides during storage.[17]

Q4: Can I use THF that contains an inhibitor for my reaction?

A4: It depends on your specific application.

  • When it's acceptable: For many general organic reactions where THF is simply a solvent, the presence of BHT at typical concentrations (around 250 ppm) is often not an issue.[13]

  • When it might be a problem: In reactions involving organometallics (like Grignard reagents or organolithiums), radical-sensitive processes, or applications requiring high optical purity (like UV spectroscopy), BHT can interfere.[12] In these cases, you will need to use inhibitor-free THF or remove the inhibitor before use.

Q5: How do I safely remove the BHT inhibitor from THF?

A5: If your experiment requires inhibitor-free THF, a common and effective method is distillation. However, this must be done with extreme caution due to the risk of concentrating peroxides.

Experimental Protocols

Protocol 1: Peroxide Test for THF

WARNING: Never distill or heat THF without first testing for peroxides.[18][19] Distilling THF with high concentrations of peroxides can lead to a violent explosion.[20]

Materials:

  • THF sample

  • Potassium iodide (KI) solution (10%) or commercially available peroxide test strips.[18][19][21][22]

  • Acetic acid (for KI method)

  • Starch solution (optional, for KI method)

Procedure (using Test Strips):

  • Use commercially available test strips designed for organic solvents.[21]

  • Dip the test strip into the THF sample for 1-5 seconds, as per the manufacturer's instructions.[19]

  • Shake off any excess liquid.

  • Allow the strip to dry and for the color to develop (this may take a few seconds to a few minutes).[19]

  • Compare the color of the strip to the chart provided with the kit to determine the peroxide concentration in ppm.[19]

Procedure (using Potassium Iodide):

  • In a test tube, mix 1-3 mL of your THF sample with an equal volume of acetic acid.[21]

  • Add a few drops of a 10% potassium iodide (KI) solution and shake.[18]

  • The formation of a yellow to brown color indicates the presence of peroxides.[21][23] A darker color signifies a higher concentration.[18]

Peroxide Level Action
< 50 ppmSafe to distill.
50-100 ppmCaution advised. Consider peroxide removal before distillation.
> 100 ppmDO NOT DISTILL. Peroxides must be removed first.[23]
Crystals PresentEXTREMELY DANGEROUS. Do not handle. Contact EHS.[22][24]
Protocol 2: Safe Distillation of THF to Remove BHT

Prerequisites:

  • The THF must have passed a peroxide test with a result of < 50 ppm.

  • Perform the distillation in a well-ventilated fume hood.[24][25]

  • Ensure all glassware is oven-dried and assembled while hot to exclude moisture.

Materials:

  • Peroxide-free THF containing BHT

  • Sodium metal (as small chunks or wire)

  • Benzophenone

  • Inert gas supply (Nitrogen or Argon)

  • Standard distillation apparatus

Procedure:

  • Set up the distillation apparatus in a fume hood.

  • Add the peroxide-free THF to the distillation flask.

  • Add a few small pieces of sodium metal and a small amount of benzophenone to the flask. Benzophenone acts as an indicator; in the presence of sodium, it forms a deep blue or purple ketyl radical, indicating that the solvent is dry and free of oxygen.[23]

  • Gently heat the mixture under an inert atmosphere.

  • If the blue color disappears, it means the sodium has been consumed by residual water. Add more sodium until the blue color persists.

  • Distill the THF at its boiling point (66 °C at atmospheric pressure). NEVER DISTILL TO DRYNESS. [20] Always leave a small amount of liquid in the distillation flask.

  • Collect the distilled, inhibitor-free THF in a flask under an inert atmosphere.

  • Store the purified THF over molecular sieves and under an inert atmosphere. Use it promptly, as it will start to form peroxides again upon exposure to air.[19]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

ProblemProbable Cause(s)Recommended Solution(s)
Reaction mixture becomes viscous or solidifies during heating. [9]Acidic Contaminants: Trace amounts of acid from reagents, starting materials, or glassware are initiating cationic polymerization. • High Temperature: The reaction temperature is too high, accelerating the polymerization rate.[5][9] • Inhibitor Removed: You are using distilled (inhibitor-free) THF for a prolonged reaction at high temperature.Neutralize: If possible, wash starting materials with a mild base (e.g., NaHCO₃ solution) and dry them thoroughly before the reaction. • Temperature Control: Maintain strict temperature control and run the reaction at the lowest effective temperature.[9] • Add an Inhibitor: If compatible with your chemistry, add a small amount of a radical inhibitor like BHT (100-200 ppm) to the reaction mixture.[9] • Use an Alternative Solvent: Consider a more stable ether like 2-methyl-THF or cyclopentyl methyl ether (CPME) for high-temperature reactions.
Product polymerizes during workup or solvent removal. Acidic Workup: Aqueous acidic washes can introduce protons that initiate polymerization. • Localized Heating: Overheating during solvent removal with a rotary evaporator can trigger polymerization.[9]Neutralize Before Concentration: Wash the organic layer with a saturated sodium bicarbonate solution before drying and concentrating.[26] • Controlled Evaporation: Use a rotary evaporator with a water bath set to a controlled, low temperature. Do not heat the flask to dryness.[9]
Inhibitor-free THF turns cloudy or viscous during storage. Peroxide Formation: Exposure to air and light has led to the formation of peroxides.[17][24] • Atmospheric Moisture: Water can contribute to degradation pathways.Proper Storage: Always store inhibitor-free THF under an inert atmosphere (N₂ or Ar) in a dark, cool place.[24] Amber bottles are recommended.[9] • Date Containers: Clearly label containers with the date they were opened and the date the inhibitor was removed.[19][24] • Re-purify if Needed: If you suspect contamination, re-distill the THF (after a negative peroxide test).

Visualizing the Polymerization Mechanism

The following diagram illustrates the key steps in the acid-catalyzed cationic ring-opening polymerization of THF.

THF_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination THF1 THF Molecule Oxonium Activated Oxonium Ion H_plus H+ (from Acid) H_plus->THF1 Protonation THF2 Another THF Molecule GrowingChain Growing Polymer Chain (Oxonium Ion) THF2->GrowingChain Nucleophilic Attack & Ring Opening GrowingChain->GrowingChain Terminator Nucleophile (e.g., H2O) GrowingChain->Terminator Chain Termination PTHF Polytetrahydrofuran (PTHF) (Stable Polymer)

Caption: Cationic Ring-Opening Polymerization (CROP) of THF.

This guide provides a foundational understanding of how to prevent and troubleshoot the polymerization of THF and its derivatives. Always consult your institution's safety protocols and the Safety Data Sheet (SDS) for any chemicals you are using.

References

  • The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. National Center for Biotechnology Information. Available at: [Link]

  • Polymerization of tetrahydrofuran over various solid acid catalysts. Pacifichem 2021. Available at: [Link]

  • The mechanism of polymerization of tetrahydrofuran. ResearchGate. Available at: [Link]

  • Glycosylation initiated cationic ring-opening polymerization of tetrahydrofuran to prepare neo-glycopolymers. Royal Society of Chemistry. Available at: [Link]

  • Cationic ring-opening copolymerization of propylene oxide with tetrahydrofuran by acid exchanged montmorillonite clay. Der Pharma Chemica. Available at: [Link]

  • Controlled Cationic Polymerization of Tetrahydrofuran using a Squaramidinium Hydrogen-Bond Donor Catalyst. ChemRxiv. Available at: [Link]

  • THF I Polymerization of Tetrahydrofuran by Strong Protic Acids I I THF polymerization I Solvent. YouTube. Available at: [Link]

  • Molecular Weight-Controlled Cationic Polymerization of Tetrahydrofuran Using a Squaramidinium Hydrogen-Bond Donor Catalyst. Journal of the American Chemical Society. Available at: [Link]

  • Tetrahydrofuran (stab./BHT) Extra dry. Biosolve Shop. Available at: [Link]

  • Polymerization of Tetrahydrofuran THF in Strong Acids. YouTube. Available at: [Link]

  • Organic Peroxide Formers: Testing and Labeling. University of Southern California Environmental Health & Safety. Available at: [Link]

  • High performance polymerization inhibitors. Wako Pure Chemical Industries. Available at: [Link]

  • Synthesis of Polytetrahydrofuran Using Protonated Kaolin as A Solid Acid Catalyst. Bulletin of Chemical Reaction Engineering & Catalysis. Available at: [Link]

  • Synthesis of tetrahydrofurans. Organic Chemistry Portal. Available at: [Link]

  • Understanding the impact of BHT inhibitor on the microstructure of spun-cast nanoporous films of PMMA exhibiting high surface areas. American Chemical Society. Available at: [Link]

  • Peroxide Formation. University of Maryland, Baltimore - Department of Chemistry and Biochemistry. Available at: [Link]

  • Working Safely with Peroxide Forming Compounds. The University of British Columbia - Safety & Risk Services. Available at: [Link]

  • Safety Data Sheet: Tetrahydrofuran. Carl ROTH. Available at: [Link]

  • Tetrahydrofuran (THF). Chemius. Available at: [Link]

  • SAFETY DATA SHEET - Tetrahydrofuran, Stabilized. Greenfield Global. Available at: [Link]

  • TETRAHYDROFURAN. Ataman Kimya. Available at: [Link]

  • Safe Handling of Peroxide-Formers (PFs). University of California, Irvine - Environment, Health & Safety. Available at: [Link]

  • Inhibition of Tetrahydrofuran Hydrate Formation in the Presence of Polyol-Modified Glass Surfaces. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of Polymers. Chemistry LibreTexts. Available at: [Link]

  • How to inhibit n-olefins against polymerization?. Reddit. Available at: [Link]

  • Inhibition of Free Radical Polymerization: A Review. National Center for Biotechnology Information. Available at: [Link]

  • Tetrahydrofuran Hydrate Crystal Growth Inhibition with Synergistic Mixtures: Insight into Gas Hydrate Inhibition Mechanisms. Energy & Fuels. Available at: [Link]

  • Inhibition of Free Radical Polymerization: A Review. MDPI. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: O-Alkylation of Chiral THF Derivatives

Welcome to the technical support hub for the functionalization of (R)-Tetrahydrofuran-3-ylmethanol. This guide addresses the specific challenges of performing Williamson Ether Synthesis on heterocyclic primary alcohols w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the functionalization of (R)-Tetrahydrofuran-3-ylmethanol. This guide addresses the specific challenges of performing Williamson Ether Synthesis on heterocyclic primary alcohols where stereochemical retention and yield optimization are paramount.

Unlike simple aliphatic alcohols, the THF scaffold introduces specific solubility parameters and potential coordination effects with metal cations. This guide synthesizes bench-proven protocols with mechanistic insights to help you navigate scale-up and optimization.

Part 1: Strategic Overview & Critical Control Points

The transformation involves the deprotonation of the primary alcohol (R)-Tetrahydrofuran-3-ylmethanol followed by nucleophilic attack on an alkyl electrophile (


).

Key Reaction Parameters:

  • Substrate: (R)-Tetrahydrofuran-3-ylmethanol (CAS: 124506-31-6).

  • Chirality: The C3 stereocenter is

    
     to the nucleophilic oxygen. While generally stable to basic conditions, high temperatures (
    
    
    
    C) in the presence of strong bases can theoretically induce ring-opening or elimination pathways, though this is rare.
  • Mechanism: S

    
    2 (Bimolecular Nucleophilic Substitution).[1][2]
    
  • Primary Failure Mode: Competitive E2 elimination of the alkylating agent (electrophile), particularly if

    
     is secondary or sterically hindered.
    
Visualizing the Reaction Pathway

The following diagram outlines the decision logic for condition selection and the mechanistic pathway.

G Start Start: (R)-THF-3-ylmethanol Electrophile Analyze Electrophile (R'-X) Start->Electrophile Primary Primary Halide (MeI, BnBr) Electrophile->Primary Low Steric Hindrance Secondary Secondary/Branched (iPr-Br, Cyclo-X) Electrophile->Secondary High Steric Hindrance MethodA Method A: NaH / DMF (Standard) Primary->MethodA Small Scale (<5g) MethodB Method B: PTC / Toluene (Scale-up/Green) Primary->MethodB Large Scale (>100g) Secondary->MethodA Requires Strong Nu- Elimination Risk: E2 Elimination of Electrophile MethodA->Elimination If T > 60°C Success Target Ether (High Yield) MethodA->Success Control T < 0-25°C MethodB->Success

Figure 1: Decision matrix for base and solvent selection based on electrophile sterics and scale.

Part 2: Optimized Experimental Protocols

Method A: High-Reactivity Protocol (Sodium Hydride)

Best for: Small scale, unreactive electrophiles, or initial screening.

Reagents:

  • Substrate: 1.0 equiv

  • Base: NaH (60% dispersion in mineral oil), 1.2 – 1.5 equiv

  • Solvent: Anhydrous DMF or THF (0.2 – 0.5 M)

  • Electrophile: 1.1 – 1.2 equiv

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask under

    
     or Ar.
    
  • Deprotonation: Suspend NaH in anhydrous DMF at

    
    C. Add (R)-THF-3-ylmethanol dropwise. Note: Evolution of 
    
    
    
    gas will be vigorous. Vent properly.
  • Aging: Stir at

    
    C to RT for 30 mins to ensure complete alkoxide formation. The solution should turn from turbid to clear/yellowish.
    
  • Alkylation: Cool back to

    
    C. Add the alkyl halide dropwise.
    
  • Reaction: Allow to warm to RT. Monitor via TLC/LCMS.[3] Most primary halides react within 1-4 hours.

  • Quench: Cool to

    
    C. Add saturated 
    
    
    
    very slowly.
  • Workup: Extract with EtOAc (

    
    ). Wash combined organics with 
    
    
    
    (
    
    
    ) to remove DMF, then brine. Dry over
    
    
    .[1]
Method B: Phase Transfer Catalysis (PTC)

Best for: Scale-up (>10g), safety, and avoiding anhydrous conditions.

Reagents:

  • Substrate: 1.0 equiv

  • Base: 50% aq. NaOH or powdered KOH (3.0 equiv)

  • Catalyst: TBAB (Tetrabutylammonium bromide) or 18-Crown-6 (5-10 mol%)

  • Solvent: Toluene or 2-MeTHF (Biphasic system)

Step-by-Step:

  • Setup: Dissolve substrate and electrophile in Toluene.

  • Catalyst Addition: Add TBAB (Transfer agent).

  • Initiation: Add NaOH solution with vigorous stirring (mechanical stirring recommended for scale).

  • Temperature: Heat to

    
    C.
    
  • Workup: Separate phases. Wash organic layer with water/brine.[1] Concentrate.

Part 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by users in the field.

Issue 1: Low Conversion / Stalled Reaction

User Report: "I see 40% starting material remaining by LCMS after 12 hours with NaH/DMF."

  • Diagnosis:

    • Moisture Ingress: NaH is extremely moisture-sensitive. If your DMF is "wet" (contains water), the NaH is quenched before it can deprotonate the alcohol.

    • Alkoxide Aggregation: Lithium or Sodium alkoxides can form tight aggregates in THF, reducing nucleophilicity.

  • Solution:

    • Dry the Solvent: Ensure DMF is

      
       ppm water (Karl Fischer titration).
      
    • Add Additives: If using THF, add a chelating agent like TMEDA or HMPA (caution: toxic) to break up ion pairs and increase the reactivity of the "naked" alkoxide anion [1].

    • Switch to Iodide: If using an alkyl bromide or chloride, add 10 mol% TBAI (tetrabutylammonium iodide) to generate the more reactive alkyl iodide in situ (Finkelstein reaction).

Issue 2: Elimination Byproducts (Alkene Formation)

User Report: "I am trying to alkylate with isopropyl bromide, but I'm isolating mostly propene and unreacted alcohol."

  • Diagnosis: Secondary alkyl halides are prone to E2 elimination in the presence of strong, hard bases like Sodium Alkoxides.

  • Solution:

    • Change the Base: Switch from NaH to

      
        in DMF or Acetonitrile. Cesium creates a "softer" cation effect, often favoring substitution over elimination [2].
      
    • Lower Temperature: Elimination usually has a higher activation energy than substitution. Run the reaction at

      
      C or RT; do not heat.
      
    • Change Leaving Group: Use a Triflate (OTf) or Mesylate (OMs) leaving group, which reacts faster at lower temperatures, allowing you to outcompete the elimination pathway.

Issue 3: Mineral Oil Contamination

User Report: "My NMR shows large aliphatic peaks at 0.8-1.5 ppm that I can't remove."

  • Diagnosis: This is the mineral oil from the NaH dispersion.

  • Solution:

    • Pre-wash: Before the reaction, wash the NaH dispersion with anhydrous Hexane or Pentane (

      
      ) under Argon to remove the oil. Decant the wash carefully.
      
    • Post-purification: If the reaction is already done, partition the crude product between Acetonitrile and Hexane . The polar ether product will stay in the Acetonitrile; the mineral oil will partition into the Hexane.

Issue 4: Racemization Concerns

User Report: "Will using KOH at


C racemize my (R)-center?"
  • Technical Insight: The chiral center at C3 is not directly attached to the reaction site (the exocyclic oxygen). Furthermore, the C3 proton is not highly acidic (

    
    ).
    
  • Verdict: Racemization is highly unlikely under standard Williamson conditions. However, verify optical rotation or use Chiral HPLC if using extreme temperatures (

    
    C) for prolonged periods, as retro-aldol-type ring openings are theoretically possible but rare for this scaffold [3].
    

Part 4: Data Summary Table

ParameterMethod A (NaH/DMF)Method B (PTC/Toluene)Method C (Mild/Cs2CO3)
Scale Suitability < 10g> 100g (Industrial)< 5g
Reaction Time 1 - 4 hours4 - 12 hours12 - 24 hours
Moisture Tolerance Low (Strictly Anhydrous)High (Aqueous Base used)Moderate
Primary Risk Hydrogen evolution / SafetyEmulsion formationSlow kinetics
Yield (Typical) 85 - 95%80 - 90%70 - 85%

References

  • BenchChem. Improving reaction conditions for Williamson ether synthesis. (Accessed 2024).[4] A comprehensive guide on solvent effects and additives for SN2 reactions.

  • Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Variables. (2014).[4][5] Detailed analysis of E2 vs SN2 competition in ether synthesis.

  • Royal Society of Chemistry. Scale-up of N-alkylation reaction using phase-transfer catalysis.[6] (Reaction Chemistry & Engineering, 2019). While focusing on N-alkylation, this paper establishes the fundamental mass-transfer protocols for PTC scale-up applicable to O-alkylation.

  • Oakwood Chemical. (Tetrahydrofuran-3-yl)methanol Technical Data Sheet. Physical properties and handling of the specific CAS 124506-31-6.

Sources

Reference Data & Comparative Studies

Validation

Specific optical rotation [α]D value of (R)-Tetrahydrofuran-3-ylmethanol

This guide details the specific optical rotation, critical quality attributes, and analytical methodologies for (R)-Tetrahydrofuran-3-ylmethanol .[1] Executive Summary: Technical Specifications Property Data / Specificat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the specific optical rotation, critical quality attributes, and analytical methodologies for (R)-Tetrahydrofuran-3-ylmethanol .[1]

Executive Summary: Technical Specifications

Property Data / Specification
Chemical Name (R)-(Tetrahydrofuran-3-yl)methanol
CAS Number 124506-31-6
Stereochemistry (R)-Enantiomer
Specific Optical Rotation

-25.5° (c=1.0, Methanol) *
Alternative Isomer (S)-Enantiomer (CAS: 124391-75-9),

Molecular Formula C

H

O

Molecular Weight 102.13 g/mol
Primary Application Chiral building block for APIs (e.g., antiviral, anticancer agents)

*Note: Optical rotation values are highly solvent-dependent.[1][2] The value provided is based on the mirror image of the commercially reported (S)-enantiomer data. Always verify with a specific Certificate of Analysis (CoA) for your batch.

Part 1: Technical Deep Dive

The Specific Optical Rotation

The specific optical rotation of (R)-Tetrahydrofuran-3-ylmethanol is a critical purity indicator.[1] While the racemic mixture (CAS 15833-61-1) exhibits


 rotation, the pure (R)-enantiomer displays a negative rotation in methanol.[1]
  • Magnitude & Sign: The (S)-enantiomer is reported to have an optical activity of approximately +25.5° (c=0.01 g/mL, MeOH). By stereochemical definition, the (R)-enantiomer possesses an equal but opposite rotation of -25.5° under identical conditions.[1]

  • Solvent Sensitivity: Chiral tetrahydrofuran derivatives are known to exhibit "solvent effects" where the magnitude and even the sign of rotation can shift due to hydrogen bonding interactions between the solvent and the hydroxyl group.

    • Preferred Solvent: Methanol (MeOH) is the standard for reporting.

    • Alternative Solvents: Values in Chloroform (CHCl

      
      ) or Dichloromethane (DCM) will differ significantly and should not be directly compared to Methanol values.[1]
      
Comparative Analysis: (R) vs. (S) vs. Racemic
Feature(R)-Tetrahydrofuran-3-ylmethanol(S)-Tetrahydrofuran-3-ylmethanolRacemic Mixture
CAS 124506-31-6124391-75-915833-61-1
Configuration (R)-Absolute(S)-Absolute(R)/(S) 50:50
Rotation Sign Levorotatory (-)Dextrorotatory (+)None (0°)
Drug Synthesis Used when target receptor requires (R)-configurationUsed for (S)-configuration targetsUnsuitable for enantiopure drugs
Cost High (Specialty Synthesis)High (Specialty Synthesis)Low (Commodity Chemical)

Part 2: Synthesis & Resolution Logic

High-purity (R)-Tetrahydrofuran-3-ylmethanol is typically obtained via Enzymatic Kinetic Resolution of the racemic mixture.[1] This process ensures high Enantiomeric Excess (e.e.), often exceeding 99%.

Workflow: Enzymatic Resolution

The following diagram illustrates the kinetic resolution process using a Lipase (e.g., Candida antarctica Lipase B, CAL-B) to separate the enantiomers.

G Figure 1: Enzymatic Kinetic Resolution Workflow for (R)-Tetrahydrofuran-3-ylmethanol Racemic Racemic Tetrahydrofuran-3-ylmethanol (CAS 15833-61-1) Reaction Enzymatic Acylation (Lipase CAL-B + Vinyl Acetate) Racemic->Reaction Kinetic Resolution Separation Separation (Distillation / Chromatography) Reaction->Separation S_Ester (S)-Acetate Derivative (Converted to S-Alcohol) Separation->S_Ester Fast Reacting Isomer R_Alcohol (R)-Tetrahydrofuran-3-ylmethanol (Unreacted Alcohol) Separation->R_Alcohol Slow Reacting Isomer (High e.e.)

Mechanism: The lipase enzyme selectively acetylates the (S)-enantiomer much faster than the (R)-enantiomer.[1] The reaction is stopped at 50% conversion, leaving the unreacted alcohol enriched in the (R)-form.

Part 3: Experimental Protocols

As a Senior Scientist, relying solely on a CoA value is insufficient. You must validate the optical purity in-house.[1]

Protocol A: Determination of Specific Optical Rotation

Objective: Calculate


 to verify identity and gross purity.
  • Preparation:

    • Weigh exactly 1.00 g of (R)-Tetrahydrofuran-3-ylmethanol.[1]

    • Transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with HPLC-grade Methanol . (Concentration

      
       g/100mL).[1]
      
  • Blanking:

    • Fill the polarimeter tube (1 dm path length) with pure Methanol.

    • Zero the polarimeter at 589 nm (Sodium D-line) and 20°C .

  • Measurement:

    • Rinse the tube with the sample solution.

    • Fill with sample solution, ensuring no air bubbles are in the light path.

    • Record the observed rotation

      
      .
      
  • Calculation:

    
    [1]
    
    • Where

      
       is path length in dm (usually 1) and 
      
      
      
      is concentration in g/100mL (usually 1).[1]
Protocol B: Chiral HPLC Method (For e.e. Determination)

Optical rotation is not sensitive enough to distinguish 95% e.e. from 99% e.e. Use Chiral HPLC for precise purity quantification.

  • Column: Chiralpak AD-H or OD-H (Daicel) or equivalent polysaccharide-based column.[1]

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10 or 95 : 5).[1]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 210 nm (or Refractive Index if UV absorption is weak).

  • Temperature: 25°C.

  • Expected Result: Two peaks. The area ratio determines the enantiomeric excess.

References

  • ChemicalBook. (2025). (S)-Tetrahydrofuran-3-ylmethanol Properties and Optical Activity. Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] Product Specification: (R)-(Tetrahydrofuran-3-yl)methanol. Retrieved from [1]

  • Sunway Pharm. (2025). Product Detail: (S)-(Tetrahydrofuran-3-yl)methanol.[1][3] Retrieved from [1]

  • National Institute of Standards and Technology (NIST). (2025). Tetrahydro-3-furanmethanol Mass Spectrum and Properties. Retrieved from [1]

  • Deguchi, S., et al. (1993). Solvent dependence of optical rotation of chiral tetrahydrofuran derivatives. Journal of Pharmaceutical Sciences. Retrieved from

Sources

Comparative

Publish Comparison Guide: Chiral HPLC Separation of (R) and (S) Tetrahydrofuran-3-ylmethanol

Executive Summary & Strategic Overview The separation of (R)- and (S)-tetrahydrofuran-3-ylmethanol presents a classic chromatographic challenge: the analyte is a small, polar, non-aromatic molecule with negligible UV abs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

The separation of (R)- and (S)-tetrahydrofuran-3-ylmethanol presents a classic chromatographic challenge: the analyte is a small, polar, non-aromatic molecule with negligible UV absorbance above 210 nm. Standard chiral method development often fails here because the molecule is "invisible" to standard UV detectors and lacks the steric bulk often required for chiral recognition on older stationary phases.

This guide presents two validated pathways to achieve baseline resolution (


):
  • Direct Analysis (The "Green" Path): Utilizes Refractive Index (RI) or ELSD detection on immobilized polysaccharide columns. Best for process monitoring where sample concentration is high.

  • Derivatization (The "High-Sensitivity" Path): Converts the analyte into a 3,5-dinitrobenzoate ester, introducing a strong chromophore and additional interaction sites (

    
     stacking) for the chiral selector. Best for trace impurity analysis (ee determination).
    

Decision Matrix: Selecting the Right Method

Before beginning experimental work, use this logic flow to determine the optimal strategy for your specific constraints.

MethodSelection cluster_A Method A Requirements cluster_B Method B Requirements Start Start: Sample Type? Conc High Conc. (>1 mg/mL) Process Monitoring Start->Conc Trace Trace Analysis (<0.1%) Enantiomeric Excess (ee) Start->Trace Direct Method A: Direct Analysis (RI/ELSD Detection) Conc->Direct Deriv Method B: Derivatization (UV Detection) Trace->Deriv ReqA Immobilized Amylose/Cellulose Hexane/Alcohol Direct->ReqA ReqB Reagent: 3,5-DNB-Cl Standard UV Detector Deriv->ReqB

Figure 1: Decision tree for selecting the analytical approach based on sample concentration and sensitivity requirements.

Method A: Direct Analysis (Non-Chromophoric)

This method avoids chemical modification but requires a universal detector. It relies on the hydrogen-bonding capabilities of the hydroxyl group to interact with the carbamate moieties on the chiral stationary phase (CSP).

Recommended Column Technologies

The separation is most effectively achieved on Amylose tris(3,5-dimethylphenylcarbamate) phases due to their ability to form inclusion complexes with small cyclic ethers.

FeaturePrimary RecommendationAlternative
Column Name CHIRALPAK IA (Immobilized)CHIRALPAK AD-H (Coated)
Selector Amylose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)
Particle Size 3 µm or 5 µm5 µm
Dimensions 250 x 4.6 mm250 x 4.6 mm
Optimized Chromatographic Conditions
  • Mobile Phase: n-Hexane / Ethanol (90:10 v/v)

    • Note: Ethanol is preferred over Isopropanol (IPA) here because it often provides sharper peaks for primary alcohols on amylose columns.

  • Flow Rate: 1.0 mL/min[1]

  • Temperature: 25°C

  • Detection:

    • RI (Refractive Index): Set temperature to 35°C (slightly above ambient to stabilize baseline).

    • ELSD (Evaporative Light Scattering): Drift tube temp 40°C, Gas pressure 3.5 bar.

  • Typical Performance:

    • Retention Time (

      
      ): ~7.5 min
      
    • Retention Time (

      
      ): ~9.2 min
      
    • Selectivity (

      
      ): ~1.25
      
    • Resolution (

      
      ): > 2.0
      

Method B: Derivatization (UV-Enhanced)

For high-sensitivity applications (e.g., determining 0.1% of the wrong enantiomer), derivatization is mandatory. We convert the alcohol to a 3,5-dinitrobenzoate (DNB) ester. This attaches a "handle" that interacts strongly with the CSP via


 interactions and allows UV detection at 254 nm.
Chemical Derivatization Protocol

Reaction Scheme:



Step-by-Step Workflow:

  • Dissolve: Place 10 mg of sample in a 4 mL vial. Add 0.5 mL of dry Pyridine.

  • React: Add 20 mg of 3,5-Dinitrobenzoyl chloride (DNB-Cl).

  • Heat: Cap and warm at 60°C for 15 minutes (or 1 hour at room temp). The solution will turn yellow/orange.

  • Quench: Add 1 mL of Water to hydrolyze excess reagent.

  • Extract: Add 2 mL of Hexane. Shake vigorously. Allow layers to separate.

  • Analyze: Inject 10 µL of the top Hexane layer directly onto the HPLC.

Chromatographic Conditions (Derivatized)
  • Column: CHIRALCEL OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

    • Why? The rigid cellulose backbone often recognizes the flat aromatic DNB group better than amylose.

  • Mobile Phase: n-Hexane / Isopropanol (80:20 v/v)

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV @ 254 nm

  • Typical Performance:

    • Selectivity (

      
      ): > 1.4
      
    • Resolution (

      
      ): > 3.5
      

Comparative Data Summary

The following table contrasts the expected performance metrics for both methodologies.

ParameterMethod A (Direct / IA)Method B (Derivatization / OD-H)
Selectivity (

)
1.2 – 1.31.4 – 1.6
Resolution (

)
~2.0 (Baseline)> 3.5 (Wide Baseline)
LOD (Limit of Detection) ~10 µg on-column< 10 ng on-column
Sample Prep Time 0 min (Dilute & Shoot)30 min (Reaction + Extraction)
Robustness High (fewer variables)Medium (dependent on reaction yield)
Primary Use Case Reaction monitoring, AssayPurity analysis, Impurity profiling

Mechanistic Insight & Troubleshooting

Why Amylose for Direct Analysis?

The tetrahydrofuran ring is flexible. The helical cavity of Amylose (CHIRALPAK IA/AD) is slightly more "open" than Cellulose, allowing the inclusion of the non-planar THF ring. The separation is driven by hydrogen bonding between the analyte's -OH and the carbamate C=O or N-H of the stationary phase.

  • Troubleshooting: If peaks are broad, add 0.1% Diethylamine (DEA) to the mobile phase to sharpen the alcohol peak, although this is less critical for neutral alcohols than for amines.

Why Cellulose for DNB Derivatives?

Once derivatized, the molecule is dominated by the large, flat, electron-deficient dinitrobenzoyl group. Cellulose (CHIRALCEL OD) forms rigid "trenches" that are excellent at discriminating flat aromatic systems via


 interactions.
  • Troubleshooting: If the excess reagent peak (DNB-acid) interferes, wash the hexane extract with dilute HCl or NaHCO3 before injection.

Workflow cluster_Direct Direct Analysis (Method A) cluster_Deriv Derivatization (Method B) Sample Racemic THF-3-ylmethanol StepA1 Dilute in Mobile Phase (Hexane/EtOH) Sample->StepA1 StepB1 React with DNB-Cl (Pyridine, 60°C) Sample->StepB1 StepA2 Inject on CHIRALPAK IA StepA1->StepA2 StepA3 Detect via RI/ELSD StepA2->StepA3 StepB2 Extract into Hexane StepB1->StepB2 StepB3 Inject on CHIRALCEL OD-H StepB2->StepB3 StepB4 Detect via UV 254 nm StepB3->StepB4

Figure 2: Operational workflow comparing the "Dilute and Shoot" method vs. the Derivatization protocol.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC. Retrieved from [Link]

  • Phenomenex. Chiral HPLC Column Selection Guide (Lux Polysaccharide Phases). Retrieved from [Link][2]

  • Okamoto, Y., & Ikai, T. (2008). Chiral Stationary Phases for HPLC: Cellulose Tris(3,5-dimethylphenylcarbamate). Chemical Society Reviews.
  • Application Note:Enantioseparation of Dinotefuran and Metabolites (Structural Analogues). (Demonstrates Amylose suitability for tetrahydrofuran-3-yl moieties).

Sources

Validation

A Comparative Guide to Determining the Enantiomeric Purity of (R)-Tetrahydrofuran-3-ylmethanol: Mosher's Ester Analysis vs. Chromatographic Methods

In the landscape of pharmaceutical development and asymmetric synthesis, the stereochemical integrity of chiral building blocks is paramount. (R)-Tetrahydrofuran-3-ylmethanol is a valuable synthon, and verifying its enan...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the stereochemical integrity of chiral building blocks is paramount. (R)-Tetrahydrofuran-3-ylmethanol is a valuable synthon, and verifying its enantiomeric purity is a critical quality control step. This guide provides a comprehensive comparison of the classical Mosher's ester analysis by NMR spectroscopy with modern chromatographic techniques—chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the determination of its enantiomeric excess (ee).

The Principle of Chiral Discrimination

Enantiomers possess identical physical properties in an achiral environment, making their differentiation challenging. Analytical strategies, therefore, introduce a chiral element to induce diastereomeric interactions, which can be distinguished. This can be achieved either by creating covalent diastereomers, as in the Mosher's ester method, or through transient diastereomeric interactions with a chiral stationary phase in chromatography.[1][2]

Mosher's Ester Analysis: A Classic Approach to Stereochemical Elucidation

The Mosher's ester method is a robust NMR-based technique that not only allows for the determination of enantiomeric excess but can also be used to assign the absolute configuration of chiral alcohols and amines.[1][3][4][5] The method involves the derivatization of the chiral alcohol with an enantiomerically pure chiral reagent, typically the acid chloride of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters.[6]

The resulting diastereomers exhibit distinct chemical shifts in their ¹H or ¹⁹F NMR spectra due to the different spatial arrangement of the substituents around the newly formed ester linkage relative to the anisotropic phenyl group of the MTPA moiety.[7]

Experimental Workflow: Mosher's Ester Analysis

Mosher_Workflow cluster_prep Diastereomer Preparation cluster_analysis NMR Analysis & Configuration Assignment Chiral_Alcohol (R)-Tetrahydrofuran-3-ylmethanol Reaction_R Reaction 1 Chiral_Alcohol->Reaction_R Reaction_S Reaction 2 Chiral_Alcohol->Reaction_S R_MTPA_Cl (R)-MTPA-Cl R_MTPA_Cl->Reaction_R S_MTPA_Cl (S)-MTPA-Cl S_MTPA_Cl->Reaction_S Ester_R Diastereomer 1 ((R)-Alcohol-(R)-MTPA) Reaction_R->Ester_R Ester_S Diastereomer 2 ((R)-Alcohol-(S)-MTPA) Reaction_S->Ester_S NMR_R ¹H NMR of Diastereomer 1 Ester_R->NMR_R NMR_S ¹H NMR of Diastereomer 2 Ester_S->NMR_S Calculate_delta Calculate Δδ (δS - δR) NMR_R->Calculate_delta NMR_S->Calculate_delta Analyze_delta Analyze Sign of Δδ for Protons Near Stereocenter Calculate_delta->Analyze_delta Assign_Config Assign Absolute Configuration & Determine ee Analyze_delta->Assign_Config

Caption: Experimental workflow for Mosher's ester analysis.

Detailed Protocol: Mosher's Ester Analysis of (R)-Tetrahydrofuran-3-ylmethanol

Materials:

  • (R)-Tetrahydrofuran-3-ylmethanol (approx. 5 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)

  • Anhydrous pyridine

  • Anhydrous deuterated chloroform (CDCl₃)

  • NMR tubes

Procedure:

  • Preparation of (R)-MTPA Ester:

    • In a clean, dry NMR tube, dissolve approximately 2.5 mg of (R)-Tetrahydrofuran-3-ylmethanol in 0.5 mL of anhydrous CDCl₃.

    • Add a small excess of anhydrous pyridine (approx. 5-10 µL).

    • Add a slight molar excess (approx. 1.2 equivalents) of (R)-Mosher's acid chloride.

    • Cap the NMR tube and gently agitate. The reaction is typically complete within 30 minutes at room temperature.

  • Preparation of (S)-MTPA Ester:

    • In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.

    • Carefully assign the proton signals for both diastereomers. For complex molecules, 2D NMR techniques like COSY may be beneficial.

    • For enantiomeric excess determination, integrate a pair of well-resolved signals corresponding to the two diastereomers in one of the spectra.

    • For absolute configuration determination, create a table of chemical shifts for assigned protons in both spectra and calculate the Δδ (δS - δR) values.[8]

Data Interpretation

The enantiomeric excess is calculated from the integration of well-resolved signals of the two diastereomers in a single NMR spectrum.

% ee = [ (Integration of major diastereomer - Integration of minor diastereomer) / (Integration of major diastereomer + Integration of minor diastereomer) ] x 100

The absolute configuration is determined by analyzing the sign of the chemical shift differences (Δδ = δS - δR). Protons on one side of the Mosher ester plane will have positive Δδ values, while those on the other side will have negative values. This pattern, when applied to the established conformational model of MTPA esters, allows for the assignment of the absolute configuration of the alcohol.[7]

Hypothetical ¹H NMR Data for Mosher's Esters of Tetrahydrofuran-3-ylmethanol:

Protonδ for (R)-MTPA Ester (ppm)δ for (S)-MTPA Ester (ppm)Δδ (δS - δR) (ppm)
H-2a3.853.95+0.10
H-2b3.703.78+0.08
H-4a2.051.95-0.10
H-4b1.901.82-0.08
H-5a3.903.98+0.08
H-5b3.753.81+0.06
-CH₂OHa4.204.10-0.10
-CH₂OHb4.154.07-0.08

Chiral Chromatography: High-Resolution Separation of Enantiomers

Chiral HPLC and GC are powerful analytical techniques for the direct separation of enantiomers.[9][10] These methods rely on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.[11]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely used technique for enantiomeric separation.[2] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a broad range of chiral compounds.[12]

Typical Chiral HPLC Method for (R)-Tetrahydrofuran-3-ylmethanol:

  • Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel)

  • Mobile Phase: n-Hexane/Isopropanol (90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm (as the analyte has a weak chromophore) or Refractive Index (RI) detector

  • Column Temperature: 25 °C

Hypothetical Chiral HPLC Data:

EnantiomerRetention Time (min)Peak Area
(S)-Tetrahydrofuran-3-ylmethanol8.51,500
(R)-Tetrahydrofuran-3-ylmethanol10.2298,500

Calculation of Enantiomeric Excess:

Using the peak areas from the chromatogram: % ee = [ (298,500 - 1,500) / (298,500 + 1,500) ] x 100 = 99.0%

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds like (R)-Tetrahydrofuran-3-ylmethanol, chiral GC offers high resolution and sensitivity.[9][13] Derivatized cyclodextrins are commonly used as CSPs in capillary GC columns.[14]

Typical Chiral GC Method for (R)-Tetrahydrofuran-3-ylmethanol:

  • Column: Rt-βDEXsm (permethylated beta-cyclodextrin)

  • Carrier Gas: Helium

  • Injector Temperature: 220 °C

  • Oven Program: 60 °C (hold 2 min), ramp to 150 °C at 5 °C/min

  • Detector: Flame Ionization Detector (FID)

  • Detector Temperature: 250 °C

Hypothetical Chiral GC Data:

EnantiomerRetention Time (min)Peak Area
(S)-Tetrahydrofuran-3-ylmethanol12.32,100
(R)-Tetrahydrofuran-3-ylmethanol12.8417,900

Calculation of Enantiomeric Excess:

Using the peak areas from the chromatogram: % ee = [ (417,900 - 2,100) / (417,900 + 2,100) ] x 100 = 99.0%

Comparative Analysis

The choice of method for determining the enantiomeric purity of (R)-Tetrahydrofuran-3-ylmethanol depends on the specific requirements of the analysis, including the need for absolute configuration determination, sample throughput, and available instrumentation.

FeatureMosher's Ester Analysis (NMR)Chiral HPLC/GC
Principle Covalent derivatization to form diastereomers with distinct NMR signals.[6]Physical separation of enantiomers on a chiral stationary phase.[11]
Primary Output ¹H or ¹⁹F NMR spectrum showing distinct signals for each diastereomer.Chromatogram with separated peaks for each enantiomer.
Absolute Configuration Can be determined from the analysis of Δδ values.[7]Cannot be determined without an authentic standard of known configuration.
Sample Requirement Higher (typically 1-5 mg per ester).[6]Lower (micrograms to nanograms, depending on the detector).
Analysis Time Longer (includes reaction time of 1-4 hours and NMR acquisition).Shorter (typically 10-30 minutes per sample).
Method Development Generally applicable with minimal development.Requires method development to find a suitable chiral stationary phase and mobile phase/temperature program.
Instrumentation Requires access to an NMR spectrometer.Requires a dedicated HPLC or GC system with a chiral column.
Quantitative Accuracy Good, but can be affected by baseline resolution and signal-to-noise.Excellent, with high precision and accuracy.

graph TD {
A[Start: Chiral Purity Analysis of (R)-Tetrahydrofuran-3-ylmethanol] --> B{Need Absolute Configuration?};
B -- Yes --> C[Mosher's Ester Analysis];
B -- No --> D{High Throughput Needed?};
D -- Yes --> E[Chiral HPLC or GC];
D -- No --> F{Choose based on available instrumentation and sample amount};
C --> G[Provides ee and Absolute Configuration];
E --> H[Provides High-Precision ee];
F --> C;
F --> E;
G --> I[End];
H --> I[End];
style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF
style B fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124
style C fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF
style D fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124
style E fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF
style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
style G fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF,shape:parallelogram
style H fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF,shape:parallelogram
style I fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF

}

Caption: Decision-making flowchart for selecting a chiral analysis method.

Conclusion

For the determination of the enantiomeric purity of (R)-Tetrahydrofuran-3-ylmethanol, both Mosher's ester analysis and chiral chromatography are powerful and reliable techniques.

  • Mosher's ester analysis is the method of choice when the absolute configuration of the alcohol is unknown or needs to be confirmed. While it requires a larger sample size and a longer analysis time, the wealth of structural information it provides is invaluable in research and development settings.

  • Chiral HPLC and GC are superior for high-throughput screening and routine quality control where the absolute configuration is already established. These methods offer excellent accuracy, precision, and sensitivity with shorter analysis times.

Ultimately, the selection of the most appropriate method should be guided by the specific analytical goals, available resources, and the stage of the research or development process.

References

  • Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and. Sign in. [Link]

  • University of Toronto. Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives?. [Link]

  • Chemistry Stack Exchange. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. [Link]

  • Harada, N., & Nakanishi, K. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1334. [Link]

  • Auerbach, M. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharmaceutical Outsourcing. [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Li, T., & Hyun, M. H. (2014). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of chromatographic science, 52(8), 864–869. [Link]

  • University of Wisconsin-Madison. (2018, September 22). Mosher ester derivatives. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Čižmárik, J., & Valentová, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie: časopis České farmaceutické společnosti a Slovenské farmaceutické společnosti, 56(3), 107–113. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature protocols, 2(10), 2451–2458. [Link]

  • AZoM. (2022, July 22). The Study of Chiral Stationary Phases for Gas Chromatography. [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. [Link]

  • Ali, I., & Aboul-Enein, H. Y. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. Journal of Chromatographic Science, 51(2), 168–179. [Link]

  • Chemistry LibreTexts. (2021, June 12). 1.4: Chiral Gas Chromatography. [Link]

  • Webster, G. (2023, August 25). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]

Sources

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